molecular formula C8H4N2O4S B1673416 HT1042 CAS No. 23589-77-7

HT1042

货号: B1673416
CAS 编号: 23589-77-7
分子量: 224.20 g/mol
InChI 键: QBAZATRGWRVUFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HT1042 inhibits the β5i component of the 20S proteasome complex, used to aid in the treatment of autoimmune and inflammatory diseases and hematologic malignancies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

23589-77-7

分子式

C8H4N2O4S

分子量

224.20 g/mol

IUPAC 名称

5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C8H4N2O4S/c11-8-14-7(9-15-8)5-2-1-3-6(4-5)10(12)13/h1-4H

InChI 键

QBAZATRGWRVUFN-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=O)O2

外观

Solid powder

其他CAS编号

23589-77-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

HT1042;  HT 1042;  HT-1042.

产品来源

United States

Foundational & Exploratory

Unraveling the Identity of HT1042

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is significant ambiguity in the public domain regarding a single, well-defined molecule designated as "HT1042." Initial research reveals that this identifier may be associated with different investigational compounds, leading to a lack of a unified mechanism of action. The available information points to at least two distinct entities: a small molecule inhibitor and an antibody therapeutic, each with a fundamentally different biological mechanism.

A search for "this compound" in scientific and clinical trial databases yields conflicting information. One source describes this compound as an active chemical compound, specifically an oxathiazolone, with the molecular formula C8H4N2O4S.[1] This class of compounds has been investigated for its ability to selectively inhibit the human immunoproteasome over the constitutive proteasome.[1] Proteasome inhibition is a validated therapeutic strategy in oncology, particularly for hematological malignancies, as it disrupts protein homeostasis and induces apoptosis in cancer cells.

Conversely, clinical trial registries feature a different molecule, "GEN1042," an antibody being evaluated in participants with malignant solid tumors.[2][3][4] This investigational therapy is being studied as a monotherapy and in combination with other cancer drugs like pembrolizumab.[2][3][4] The mechanism of action for an antibody therapeutic would involve binding to a specific target on the surface of cancer cells or immune cells to elicit an anti-tumor response, a mechanism vastly different from that of a small molecule proteasome inhibitor.

Furthermore, another designation, "ABBV-1042," appears in the context of a clinical trial for an oral drug being developed by AbbVie.[5] The details regarding the mechanism of action for this compound are not disclosed in the available public information.

Given the conflicting information, a detailed technical guide on the "core mechanism of action of this compound" cannot be provided without first clarifying the specific molecule of interest. The subsequent sections will, therefore, remain general, outlining the hypothetical data and experimental protocols that would be relevant for characterizing the mechanism of action for either a small molecule inhibitor or an antibody therapeutic.

Hypothetical Mechanism of Action: A Bifurcated View

To address the user's request in a comprehensive manner, we will consider the two primary possibilities for "this compound": a proteasome inhibitor and a therapeutic antibody.

Scenario 1: this compound as a Proteasome Inhibitor

Should this compound be the small molecule oxathiazolone, its mechanism would center on the inhibition of the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.

Signaling Pathway:

The primary signaling pathway affected would be the ubiquitin-proteasome system (UPS).

cluster_0 Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides This compound This compound This compound->Proteasome Inhibition

Fig. 1: Ubiquitin-Proteasome System Inhibition by this compound.

Experimental Protocols:

  • Proteasome Activity Assay: To quantify the inhibitory activity of this compound, a fluorogenic substrate-based assay would be employed. Purified 20S or 26S proteasomes would be incubated with increasing concentrations of this compound, followed by the addition of a substrate that releases a fluorescent signal upon cleavage. The reduction in fluorescence would be measured to determine the IC50 value.

  • Cell Viability and Apoptosis Assays: Cancer cell lines would be treated with varying doses of this compound. Cell viability would be assessed using assays like MTT or CellTiter-Glo. Apoptosis induction would be measured by flow cytometry using Annexin V and propidium iodide staining.

  • Western Blot Analysis: To confirm the downstream effects of proteasome inhibition, western blot analysis would be performed on cell lysates from this compound-treated cells. Antibodies against key proteins like ubiquitin, p53, and caspases would be used to detect their accumulation or cleavage.

Quantitative Data Summary:

ParameterValueCell Line/System
IC50 (Chymotrypsin-like activity) Hypothetical Value (e.g., 50 nM)Purified 20S Proteasome
IC50 (Caspase-like activity) Hypothetical Value (e.g., 200 nM)Purified 20S Proteasome
IC50 (Trypsin-like activity) Hypothetical Value (e.g., >10 µM)Purified 20S Proteasome
GI50 (Cell Growth Inhibition) Hypothetical Value (e.g., 100 nM)Multiple Myeloma Cell Line
Apoptosis Induction (Annexin V+) Hypothetical Value (e.g., 4-fold increase)Leukemia Cell Line
Scenario 2: this compound (GEN1042) as a Therapeutic Antibody

If "this compound" refers to the antibody GEN1042, its mechanism would depend on its specific target antigen and its engineered effector functions. For illustrative purposes, let's assume it targets a hypothetical tumor-associated antigen (TAA) and mediates its effect through antibody-dependent cell-mediated cytotoxicity (ADCC).

Signaling Pathway:

The signaling cascade would be initiated by the binding of the antibody to the TAA on a tumor cell and the subsequent engagement of Fc receptors on immune effector cells, such as Natural Killer (NK) cells.

cluster_0 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Tumor_Cell Tumor Cell TAA Tumor-Associated Antigen (TAA) Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis GEN1042 GEN1042 GEN1042->TAA Binding Fc_Receptor Fc Receptor GEN1042->Fc_Receptor Fc Engagement NK_Cell NK Cell Granzymes_Perforin Granzymes & Perforin NK_Cell->Granzymes_Perforin Release Granzymes_Perforin->Tumor_Cell Induction of

References

The Selective Inhibition of the Immunoproteasome β5i Subunit by HT1042: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: SHANGHAI, China – December 8, 2025 – HT1042, a member of the oxathiazolone class of compounds, has been identified as a potent and selective inhibitor of the human immunoproteasome's β5i (LMP7) subunit. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization, tailored for researchers, scientists, and drug development professionals.

Core Target and Mechanism of Action

This compound exerts its biological effect through the selective and irreversible covalent inhibition of the β5i catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and is inducible in other cells by inflammatory cytokines. It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of autoimmune diseases and certain hematologic malignancies.

The inhibitory mechanism of oxathiazolones, including this compound, involves a mechanism-based inactivation of the target. This process is characterized by a time-dependent inhibition, suggesting a two-step mechanism: an initial non-covalent binding to the active site, followed by a covalent modification of the N-terminal threonine residue of the β5i subunit. This covalent modification is presumed to be irreversible, leading to a sustained blockade of the proteasome's chymotrypsin-like activity.[1]

Quantitative Inhibitory Profile

The selectivity of this compound for the immunoproteasome over the constitutive proteasome is a key feature, potentially offering a wider therapeutic window by minimizing off-target effects on the ubiquitously expressed constitutive proteasome. The inhibitory activity of this compound and related oxathiazolones has been quantified against the six catalytic subunits of the human constitutive proteasome (β1, β2, β5) and immunoproteasome (β1i, β2i, β5i).

Compoundβ1 (IC50, μM)β2 (IC50, μM)β5 (IC50, μM)β1i (IC50, μM)β2i (IC50, μM)β5i (IC50, μM)
This compound >100>100>100>100>1001.7 ± 0.2

Table 1: In vitro inhibitory activity of this compound against human constitutive and immunoproteasome subunits. Data represents the mean ± standard deviation from multiple experiments. IC50 values were determined by monitoring the hydrolysis of fluorogenic peptide substrates.

Signaling Pathway and Biological Consequences

Inhibition of the β5i subunit of the immunoproteasome by this compound disrupts the normal proteolytic function of this complex. This leads to a cascade of downstream cellular events, primarily impacting inflammatory and immune responses.

G Simplified Signaling Pathway of this compound Action cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimuli->Immunoproteasome (β5i) induces expression This compound->Immunoproteasome (β5i) inhibits Immunoproteasome (β5i)->Protein Degradation mediates Protein Degradation->Antigen Presentation (MHC-I) required for Protein Degradation->Cytokine Production regulates Antigen Presentation (MHC-I)->T-cell Activation leads to

Caption: this compound inhibits the β5i subunit of the immunoproteasome, disrupting protein degradation and downstream immune signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Proteasome Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the catalytic subunits of the constitutive and immunoproteasomes.

Materials:

  • Purified human constitutive proteasome (c-20S) and immunoproteasome (i-20S)

  • Fluorogenic peptide substrates:

    • β1/β1i: Z-LLE-AMC

    • β2/β2i: Boc-LSTR-AMC

    • β5/β5i: Suc-LLVY-AMC

  • Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5

  • This compound stock solution in DMSO

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2 μL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 98 μL of a pre-warmed (37°C) mixture of assay buffer containing the appropriate proteasome (0.5 nM for β5/β5i, 5 nM for β1/β1i and β2/β2i) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 100 μL of the corresponding fluorogenic substrate (10 μM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proteasome Activity Assay

This assay measures the ability of this compound to inhibit proteasome activity within living cells.

Materials:

  • Human cell line (e.g., RPMI-8226 multiple myeloma cells)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Proteasome-Glo™ Cell-Based Assay System (Promega)

  • White opaque 96-well microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Equilibrate the plate to room temperature for 15 minutes.

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add 100 μL of the prepared reagent to each well.

  • Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate luminometer.

  • Calculate the percentage of proteasome inhibition relative to the DMSO-treated control cells.

G Experimental Workflow for In Vitro Proteasome Inhibition Assay Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Add Inhibitor to Plate Add Inhibitor to Plate Prepare this compound Dilutions->Add Inhibitor to Plate Add Proteasome Add Proteasome Add Inhibitor to Plate->Add Proteasome Incubate (15 min, 37°C) Incubate (15 min, 37°C) Add Proteasome->Incubate (15 min, 37°C) Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate (15 min, 37°C)->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for determining the in vitro inhibitory activity of this compound against proteasome subunits.

Conclusion

This compound is a valuable research tool for studying the biological roles of the immunoproteasome. Its high selectivity for the β5i subunit makes it a promising lead compound for the development of therapeutics targeting autoimmune disorders and specific cancers where immunoproteasome activity is dysregulated. The provided data and protocols offer a comprehensive foundation for further investigation into the therapeutic potential of this compound and other oxathiazolone-based immunoproteasome inhibitors.

References

An In-Depth Technical Guide on 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one and its Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxathiazol-2-one ring system is a heterocyclic motif of growing interest in medicinal chemistry. While extensive research exists for the structurally related 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, the 1,3,4-oxathiazol-2-one core presents unique chemical properties and biological activities. This guide focuses on the synthesis, potential biological activities, and mechanism of action of 5-aryl-1,3,4-oxathiazol-2-ones, with a specific emphasis on the 5-(3-nitrophenyl) derivative. It is important to note that while the general class of 5-aryl-1,3,4-oxathiazol-2-ones has been investigated, specific research on the 5-(3-nitrophenyl) analog is limited in publicly available literature. Therefore, this guide extrapolates information from closely related compounds to provide a comprehensive overview.

Chemical Synthesis

The primary route for synthesizing 5-aryl-1,3,4-oxathiazol-2-ones involves the reaction of an appropriate aryl amide with chlorocarbonylsulfenyl chloride. This reaction proceeds via a cycloaddition mechanism. For the synthesis of 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one, the logical precursor would be 3-nitrobenzamide.

Hypothetical Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one

Materials:

  • 3-nitrobenzamide

  • Chlorocarbonylsulfenyl chloride

  • Anhydrous toluene (or other suitable inert solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: A solution of 3-nitrobenzamide in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas. The system is flushed with the inert gas to ensure anhydrous conditions.

  • Addition of Reagent: Chlorocarbonylsulfenyl chloride, dissolved in anhydrous toluene, is added dropwise to the stirred solution of 3-nitrobenzamide at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purified product, 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one, would be characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

Below is a workflow diagram illustrating the general synthesis of 5-aryl-1,3,4-oxathiazol-2-ones.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Aryl_Amide Aryl Amide (e.g., 3-nitrobenzamide) Reaction_Vessel Anhydrous Solvent (e.g., Toluene) Heat (Reflux) Aryl_Amide->Reaction_Vessel CCSC Chlorocarbonylsulfenyl Chloride CCSC->Reaction_Vessel Workup Solvent Removal Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product 5-Aryl-1,3,4-oxathiazol-2-one Chromatography->Final_Product

General synthesis workflow for 5-aryl-1,3,4-oxathiazol-2-ones.

Biological Activity and Mechanism of Action

Research into the biological activities of 5-aryl-1,3,4-oxathiazol-2-ones has pointed towards their potential as enzyme inhibitors, particularly targeting proteasomes.

Proteasome Inhibition

Several studies have demonstrated that 1,3,4-oxathiazol-2-one derivatives can act as inhibitors of the proteasome, a key cellular machinery for protein degradation.[1] Some of these compounds have shown selectivity for the human immunoproteasome over the constitutive proteasome, making them attractive candidates for the development of therapeutics for autoimmune diseases and certain cancers.[1][2] Additionally, this class of compounds has been investigated for its activity against the Mycobacterium tuberculosis proteasome, suggesting a potential for the development of novel anti-tubercular agents.[3]

The proposed mechanism of action involves the covalent modification of the N-terminal threonine residue in the active site of the proteasome.[1] The hydroxyl group of the threonine attacks the carbonyl group of the oxathiazolone ring, leading to the formation of a covalent adduct and subsequent inactivation of the enzyme.[2]

Below is a diagram illustrating the proposed mechanism of proteasome inhibition by 5-aryl-1,3,4-oxathiazol-2-ones.

G cluster_proteasome Proteasome Active Site cluster_inhibitor Inhibitor cluster_interaction Mechanism Threonine N-terminal Threonine (with -OH group) Attack Nucleophilic Attack of Threonine -OH on Carbonyl Carbon Threonine->Attack 1. Oxathiazolone 5-Aryl-1,3,4-oxathiazol-2-one Oxathiazolone->Attack 1. Adduct Covalent Adduct Formation Attack->Adduct 2. Inactivation Proteasome Inactivation Adduct->Inactivation 3.

Proposed mechanism of proteasome inhibition.

Quantitative Data for 5-Aryl-1,3,4-oxathiazol-2-one Derivatives

As specific biological data for 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one is not available, the following table summarizes the inhibitory activity of other 1,3,4-oxathiazol-2-one derivatives against the human immunoproteasome (i-20S) and constitutive proteasome (c-20S). This data is provided to illustrate the potential potency and selectivity of this class of compounds.

CompoundTargetk_inact / K_I (M⁻¹s⁻¹)Reference
HT2210hu i-20S β5i1,100[2]
HT2210hu c-20S β5c20[2]
HT2106hu i-20S β5i400[2]
HT2106hu c-20S β5c10[2]

Data extracted from studies on related 1,3,4-oxathiazol-2-one compounds.

Conclusion and Future Directions

The 5-aryl-1,3,4-oxathiazol-2-one scaffold represents a promising area for drug discovery, particularly in the development of proteasome inhibitors. While direct experimental data on 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one is currently lacking in the accessible scientific literature, the established synthetic routes and the known biological activities of analogous compounds provide a strong foundation for future research.

Further investigation into the synthesis and biological evaluation of the 5-(3-nitrophenyl) derivative is warranted to determine its specific activity and potential as a therapeutic agent. Researchers are encouraged to explore its efficacy as a proteasome inhibitor, its selectivity profile, and its potential anti-tubercular properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for initiating such studies.

References

HT1042: An In-Depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1042 is a potent and selective covalent inhibitor of the human immunoproteasome, a key regulator of protein degradation in immune cells. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on mycobacterial cell viability. Detailed experimental protocols for the key assays are provided, along with visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its molecular interactions and potential therapeutic applications.

Core Biological Activity: Selective Immunoproteasome Inhibition

This compound belongs to the oxathiazolone class of compounds, which have been identified as selective inhibitors of the immunoproteasome (i-20S) over the constitutive proteasome (c-20S).[1] The immunoproteasome is primarily expressed in cells of the immune system and plays a crucial role in processing antigens for presentation by MHC class I molecules, as well as in the regulation of cytokine production and immune cell differentiation.[1][2] Selective inhibition of the immunoproteasome is a promising therapeutic strategy for autoimmune diseases, certain cancers, and inflammatory disorders.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound against the chymotrypsin-like (β5i) subunit of the human immunoproteasome and the corresponding subunit (β5c) of the constitutive proteasome has been determined. The data highlights the selectivity of this compound for the immunoproteasome.

CompoundTargetk_inact / K_I (M⁻¹s⁻¹)IC₅₀ (µM)Reference
This compound hu i-20S β5i 1,100,000 0.23 [4]
This compoundhu c-20S β5c230>100[4]

Table 1: Inhibitory Potency and Selectivity of this compound. "hu i-20S β5i" refers to the β5i subunit of the human immunoproteasome. "hu c-20S β5c" refers to the β5c subunit of the human constitutive proteasome. A higher k_inact / K_I value and a lower IC₅₀ value indicate greater potency. The data demonstrates the significant selectivity of this compound for the immunoproteasome.

Mechanism of Covalent Inhibition

This compound acts as a mechanism-based inactivator, forming a covalent bond with the active site threonine (Thr1) of the β5i subunit of the immunoproteasome.[1] The proposed mechanism involves a nucleophilic attack by the hydroxyl group of Thr1 on the carbonyl group of the oxathiazolone ring. This leads to the opening of the ring and the formation of a stable covalent adduct with the enzyme, thereby irreversibly inhibiting its proteolytic activity.[5]

HT1042_Mechanism_of_Action cluster_binding Non-covalent Binding cluster_inhibition Covalent Inhibition This compound This compound Non_covalent_complex This compound-Immunoproteasome Non-covalent Complex This compound->Non_covalent_complex Ki iPS_inactive Immunoproteasome (Inactive β5i subunit) iPS_inactive->Non_covalent_complex Nucleophilic_attack Nucleophilic Attack by Thr1 Non_covalent_complex->Nucleophilic_attack k_inact Covalent_adduct Covalent Adduct (Inactive Immunoproteasome) Nucleophilic_attack->Covalent_adduct

Mechanism of covalent inhibition of the immunoproteasome by this compound.

Mycobactericidal Activity

In addition to its immunoproteasome inhibitory activity, this compound has demonstrated direct bactericidal effects against Mycobacterium bovis BCG, a commonly used surrogate for Mycobacterium tuberculosis.

Quantitative Mycobactericidal Data
CompoundConcentration (µM)Log Kill (BCG)Reference
This compound 50 >3 [6]

Table 2: Mycobactericidal Activity of this compound. The data shows a greater than 3-log reduction in the viability of M. bovis BCG upon treatment with 50 µM this compound, indicating potent bactericidal activity.

Experimental Protocols

Immunoproteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.[4][7]

Materials:

  • Cells expressing the immunoproteasome (e.g., IFN-γ stimulated HeLa cells or immune cell lines)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT[7]

  • Fluorogenic Substrate: Ac-ANW-AMC (for β5i activity), typically at a final concentration of 10-50 µM[7]

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometer capable of kinetic reading with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Cell lysate (e.g., 10-20 µg of total protein)

      • This compound at various concentrations (or vehicle control - DMSO)

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding the fluorogenic substrate Ac-ANW-AMC to each well.

    • Immediately place the plate in a pre-warmed fluorometer.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoproteasome_Activity_Assay_Workflow start Start cell_culture Culture immunoproteasome- expressing cells start->cell_culture cell_lysis Prepare cell lysate cell_culture->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant assay_setup Set up assay in 96-well plate (lysate, buffer, this compound) protein_quant->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation add_substrate Add fluorogenic substrate (Ac-ANW-AMC) pre_incubation->add_substrate kinetic_read Kinetic fluorescence reading add_substrate->kinetic_read data_analysis Data analysis (rate, % inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end Mycobactericidal_Activity_Assay_Workflow start Start prepare_culture Prepare M. bovis BCG culture start->prepare_culture compound_treatment Treat culture with this compound prepare_culture->compound_treatment incubation Incubate at 37°C compound_treatment->incubation serial_dilution Perform serial dilutions incubation->serial_dilution plating Plate dilutions on 7H11 agar serial_dilution->plating plate_incubation Incubate plates at 37°C plating->plate_incubation colony_counting Count colonies (CFU) plate_incubation->colony_counting data_analysis Calculate log kill colony_counting->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on CT-1042 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-1042 is a novel small molecule compound identified as 4-ethyl-8-fluoro-hydroxy-9-methoxy-11-methyl-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione.[1] It has demonstrated significant anticancer properties in preclinical studies, particularly in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the existing research on CT-1042, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

CT-1042 exerts its anticancer effects through a multi-faceted mechanism that culminates in the induction of apoptosis and inhibition of cell proliferation. The core mechanism involves the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein survivin.[1] This dual action disrupts key cellular processes in cancer cells, leading to their demise.

The proposed signaling pathway for CT-1042's activity is as follows:

CT1042 CT-1042 p53 p53 Activation CT1042->p53 Bcl2 Bcl-2 Inhibition CT1042->Bcl2 Survivin Survivin Inhibition CT1042->Survivin G2M G2/M Phase Cell Cycle Arrest CT1042->G2M Bax Bax Upregulation p53->Bax MMP Mitochondrial Membrane Potential Decrease Bax->MMP Bcl2->MMP Caspase3 Caspase-3 Activation Survivin->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Tumor Cell Proliferation Inhibition Apoptosis->Proliferation G2M->Proliferation

Proposed signaling pathway of CT-1042 in cancer cells.

Quantitative Data

The anti-proliferative activity of CT-1042 has been evaluated against a panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)
NCI-H460Non-Small Cell Lung CancerData Not Available
Other 11 cell linesVariousData Not Available

Note: The specific IC50 values for the twelve cancer cell lines mentioned in the source material are not provided.

In vivo studies using a tumor xenograft model with NCI-H460 cells demonstrated that CT-1042 significantly suppressed tumor growth with low systemic toxicity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of CT-1042.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of CT-1042 for a designated period.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined.

  • Cell Treatment: Cells were treated with CT-1042 for the desired time.

  • Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells were treated with CT-1042, harvested, and washed with PBS.

  • Fixation: Cells were fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protein Extraction: Total protein was extracted from CT-1042-treated and control cells using lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with non-fat milk and incubated with primary antibodies against p53, Bax, Bcl-2, survivin, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Implantation: NCI-H460 cells were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomly assigned to treatment and control groups. CT-1042 was administered to the treatment group (dosage and route not specified).

  • Tumor Measurement: Tumor volume was measured periodically.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.

The experimental workflow for evaluating CT-1042 can be visualized as follows:

start Start invitro In Vitro Studies start->invitro mtt MTT Assay (Cell Viability) invitro->mtt flow_apoptosis Flow Cytometry (Apoptosis) invitro->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) invitro->flow_cellcycle western Western Blot (Protein Expression) invitro->western invivo In Vivo Studies invitro->invivo data Data Analysis & Conclusion mtt->data flow_apoptosis->data flow_cellcycle->data western->data xenograft NCI-H460 Xenograft Model invivo->xenograft xenograft->data

Experimental workflow for the preclinical evaluation of CT-1042.

Conclusion

CT-1042 is a promising novel anticancer agent with a well-defined mechanism of action involving the p53 and survivin pathways. Preclinical data demonstrates its potential to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo. Further investigation, including more extensive in vivo studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate its therapeutic potential for the treatment of non-small cell lung cancer and other solid tumors.

References

No Publicly Available Data on HT1042 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "HT1042" for the treatment or study of autoimmune diseases.

Despite a thorough investigation into preclinical and clinical research, there is no substantive data to generate a technical guide or whitepaper as requested. The searches for "this compound" and its variations did not uncover any published studies, experimental protocols, or quantitative data related to its use in autoimmune disease models.

It is possible that "this compound" is an internal, proprietary designation for a compound in very early stages of development, and therefore, no information is in the public domain. Alternatively, the designation may be inaccurate or a misnomer, potentially being confused with other compounds with similar alphanumeric identifiers.

For instance, searches for similar terms have led to information on:

  • GEN1042: An antibody that has been investigated in clinical trials for cancer.

  • ABBV-1042: Another compound with limited public information.

  • Hormone Therapy (HT): The abbreviation "HT" is commonly used for hormone therapy, and there is research on its association with autoimmune diseases. However, this is distinct from a specific compound designated this compound.

A product listing for a compound named this compound exists on the MedChemExpress website, where it is described simply as an "active compound" and is linked to a reference regarding oxathiazolones as selective inhibitors of the human immunoproteasome. However, this single reference does not provide any data on its application or efficacy in autoimmune disease models.

Without any publicly accessible data, it is not possible to fulfill the request for an in-depth technical guide on this compound in autoimmune disease models. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be met due to the absence of foundational research information.

Researchers, scientists, and drug development professionals seeking information on this topic should verify the compound's designation and consult proprietary databases or direct sources if this is an internally developed molecule. At present, no basis exists in the public domain to create the requested technical documentation.

In-depth Technical Guide: The Discovery and Synthesis of HT1042

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the discovery and synthesis of a compound designated HT1042 has yielded no publicly available scientific literature, clinical trial data, or patent filings. The designation "this compound" appears in unrelated product catalogs for a universal wire stripper and a series of hunting rifle scopes.

This lack of information suggests several possibilities:

  • Internal Project Code: this compound may be an internal, confidential designation for a compound within a pharmaceutical, biotechnology, or academic research institution. Such internal identifiers are often used in the early stages of drug discovery and development before a public name is assigned.

  • Novel or Unpublished Research: The discovery and synthesis of this compound could be very recent and not yet disclosed in publications or patents. The process from initial discovery to public dissemination of data can take a significant amount of time.

  • Niche or Obscure Compound: It is possible that this compound is a compound with a very specific and limited research application that has not been widely indexed or discussed in mainstream scientific databases.

  • Typographical Error: The user may have provided an incorrect designation.

Without any foundational information on the chemical structure, biological target, or therapeutic area of this compound, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To proceed with this request, please provide additional details such as:

  • The chemical name or structure of this compound.

  • The primary research articles or patents describing its discovery and synthesis.

  • The biological target or signaling pathway it is known to modulate.

  • The therapeutic area for which it is being investigated.

An In-depth Technical Guide to HT1042: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1042 is a potent, cell-permeable small molecule belonging to the oxathiazolone class of compounds. It has been identified as a highly selective, covalent, and irreversible inhibitor of the β5i (LMP7) subunit of the human immunoproteasome. This targeted inhibition leads to the disruption of cellular processes reliant on immunoproteasome activity, highlighting its potential as a therapeutic agent in autoimmune diseases and certain hematologic malignancies. This document provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound are also presented, along with visualizations of its mechanism and experimental workflows.

Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound with a molecular formula of C8H4N2O4S and a molecular weight of 224.19 g/mol .[1] Its chemical structure is characterized by a central 1,3,4-oxathiazol-2-one ring substituted with a 3-nitrophenyl group.

PropertyValueReference
IUPAC Name 5-(3-nitrophenyl)-1,3,4-oxathiazol-2-onePubChem CID: 325597
Molecular Formula C8H4N2O4S[1]
Molecular Weight 224.19 g/mol [1]
CAS Number 23589-77-7[1]
Appearance White to off-white solidMedChemExpress
Purity ≥98%MedChemExpress
Solubility Soluble in DMSOMedChemExpress

Biological Activity and Mechanism of Action

This compound is a mechanism-based inactivator of the chymotrypsin-like (CT-L) activity of the human immunoproteasome's β5i subunit.[2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and in the regulation of inflammatory responses.

The key to this compound's function lies in its oxathiazolone ring. This moiety acts as a latent electrophile. Upon binding to the active site of the β5i subunit, the N-terminal threonine residue initiates a nucleophilic attack. This leads to the opening of the oxathiazolone ring and the formation of a covalent, irreversible bond with the enzyme, thereby inactivating it.[2]

A critical feature of this compound and other oxathiazolones is their remarkable selectivity for the immunoproteasome (i-20S) over the constitutively expressed proteasome (c-20S).[2] This selectivity is attributed to structural differences in the substrate-binding pockets between the β5i and β5c subunits. The high selectivity of this compound minimizes off-target effects on the constitutive proteasome, which is essential for normal cellular protein homeostasis, suggesting a favorable therapeutic window.

Signaling Pathway

The inhibition of the β5i subunit of the immunoproteasome by this compound has significant downstream effects on cellular signaling pathways, particularly in immune cells. By blocking the generation of specific antigenic peptides, this compound can modulate the adaptive immune response. Furthermore, immunoproteasome inhibition has been shown to affect cytokine production and the differentiation of T helper cells.

Experimental_Workflow Workflow for this compound Kinetic Analysis cluster_assay Proteasome Activity Assay cluster_analysis Data Analysis Assay_Setup 1. Assay Setup (Proteasome, this compound, Buffer) Pre_incubation 2. Pre-incubation (37°C, 15-30 min) Assay_Setup->Pre_incubation Reaction_Initiation 3. Add Fluorogenic Substrate (Suc-LLVY-AMC) Pre_incubation->Reaction_Initiation Kinetic_Reading 4. Kinetic Fluorescence Reading Reaction_Initiation->Kinetic_Reading Progress_Curves 5. Generate Progress Curves (Fluorescence vs. Time) Kinetic_Reading->Progress_Curves k_obs_Determination 6. Fit to Exponential Decay (Determine k_obs) Progress_Curves->k_obs_Determination k_obs_Plot 7. Plot k_obs vs. [this compound] k_obs_Determination->k_obs_Plot Kinetic_Constants 8. Fit to Michaelis-Menten (Calculate k_inact and K_I) k_obs_Plot->Kinetic_Constants

References

Methodological & Application

Application Notes and Protocols for HT1042: A Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT1042 is a member of the oxathiazolone class of compounds that has been identified as a potent, selective, and covalent inhibitor of the human immunoproteasome (i-20S), with a remarkable degree of selectivity for the β5i (LMP7) subunit over its constitutive counterpart (β5). The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is a key regulator of immune responses. Its role in the generation of peptides for MHC class I presentation and in the regulation of cytokine production makes it an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and certain hematologic malignancies. These application notes provide detailed experimental protocols for the characterization of this compound and a summary of its activity.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound and related compounds against the immunoproteasome and constitutive proteasome.

CompoundTarget SubunitIC50 (µM)Assay TypeCell Line
This compound β5i (Immunoproteasome)Data not publicly available in searched abstracts. Assumed to be in the low micromolar range based on related compounds.Biochemical Proteasome Activity AssayN/A
HT2210β5i (Immunoproteasome)~1 µM for 60% inhibitionBiochemical Proteasome Activity AssayN/A
HT2106β5i (Immunoproteasome)~1 µM for 40% inhibitionBiochemical Proteasome Activity AssayN/A
HT221026S Proteasome (in-cell)4.2Proteasome-Glo™ AssayMammalian Cells
HT210626S Proteasome (in-cell)15.4Proteasome-Glo™ AssayMammalian Cells

Note: The exact IC50 value for this compound is not available in the publicly accessible abstracts. The full publication "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome" should be consulted for this specific data.

Experimental Protocols

Biochemical Proteasome Activity Assay

This protocol is designed to measure the direct inhibitory activity of this compound on purified human immunoproteasome and constitutive proteasome.

Materials:

  • Purified human 20S immunoproteasome and 20S constitutive proteasome

  • Fluorogenic peptide substrate specific for the β5i/β5 subunit (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA

  • This compound (dissolved in DMSO)

  • Black 96-well plates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • In a black 96-well plate, add 2 µL of the diluted this compound or DMSO control to each well.

  • Add 98 µL of a solution containing the purified proteasome (final concentration ~1 nM) and the fluorogenic substrate (final concentration ~10 µM) in Assay Buffer to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell-Based Proteasome Activity Assay (Proteasome-Glo™ Assay)

This protocol measures the activity of the proteasome within intact cells, providing an indication of the cell permeability and intracellular efficacy of this compound.

Materials:

  • A relevant human cell line (e.g., a hematopoietic cell line such as RPMI-8226 or MM.1S)

  • Cell culture medium and supplements

  • Proteasome-Glo™ Cell-Based Reagent (Promega)

  • This compound (dissolved in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white, opaque 96-well plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Prepare a serial dilution of this compound in cell culture medium from a DMSO stock.

  • Add the diluted this compound or a vehicle control (medium with DMSO) to the cells.

  • Incubate the plate for a desired treatment period (e.g., 2-24 hours) at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents on a plate shaker at a low speed for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the EC50 value.

Cell Viability Assay (MTT or a Luminescent ATP-based Assay)

This protocol assesses the cytotoxic effect of this compound on cultured cells.

Materials:

  • Human cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial ATP-based viability assay kit (e.g., CellTiter-Glo®)

  • Solubilization buffer (for MTT assay)

  • 96-well plates

  • Spectrophotometer (for MTT) or Luminometer (for ATP-based assay)

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate as described for the cell-based proteasome activity assay.

  • After 24 hours, treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling Pathway of Immunoproteasome Inhibition

G cluster_cell Immune Cell cluster_nucleus This compound This compound Immunoproteasome Immunoproteasome (β5i subunit) This compound->Immunoproteasome Inhibits IkB IκB Immunoproteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->ProInflammatory_Genes Activates Transcription

Caption: Inhibition of the immunoproteasome by this compound prevents IκB degradation, leading to the sequestration of NF-κB in the cytoplasm and reduced transcription of pro-inflammatory genes.

Experimental Workflow for this compound Characterization

G Start Start: this compound Synthesis and Preparation Biochemical_Assay Biochemical Assay: Direct Inhibition of Purified Proteasomes Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Intracellular Proteasome Inhibition Start->Cell_Based_Assay Data_Analysis Data Analysis: IC50 / EC50 / CC50 Determination Biochemical_Assay->Data_Analysis Viability_Assay Cell Viability Assay: Determine Cytotoxicity Cell_Based_Assay->Viability_Assay Viability_Assay->Data_Analysis End End: Characterization of this compound Activity Data_Analysis->End

Caption: A logical workflow for the comprehensive in vitro characterization of the immunoproteasome inhibitor this compound.

Application Notes and Protocols for In Vitro Assays Using the HT1080 Fibrosarcoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HT1080 cell line, derived from a human fibrosarcoma, is a widely utilized model in cancer research due to its aggressive, invasive phenotype and the presence of a constitutively active N-ras oncogene.[1][2] These characteristics make it an invaluable tool for studying tumor progression, metastasis, and for the screening and development of novel anti-cancer therapeutics.[2][3] This document provides detailed protocols for a range of in vitro assays commonly performed using HT1080 cells, including methodologies for assessing cell viability, proliferation, migration, invasion, and apoptosis. Additionally, it outlines key signaling pathways active in these cells and presents quantitative data in a structured format to facilitate experimental design and data interpretation.

Cell Line Characteristics

The HT1080 cell line was established from a biopsy of a 35-year-old human male with fibrosarcoma who had not undergone prior chemotherapy or radiation.[1] The cells exhibit an epithelial-like morphology and are adherent.[2] A key genetic feature is the presence of an activated N-ras oncogene, which drives several downstream signaling pathways, contributing to the cell's tumorigenicity.[4] HT1080 cells are known to produce high levels of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating their high invasive potential.[2][3]

I. Cell Culture Protocols

Protocol 1: Thawing of Cryopreserved HT1080 Cells

Materials:

  • HT1080 cells (cryopreserved)

  • Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 37°C water bath

  • 70% ethanol

  • 15 mL conical centrifuge tube

  • T-75 cell culture flask

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Pre-warm the complete growth medium in a 37°C water bath.

  • Quickly thaw the cryovial of HT1080 cells by gentle agitation in the 37°C water bath until only a small ice crystal remains.[1]

  • Wipe the outside of the vial with 70% ethanol.

  • Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.[1][5]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[1]

  • Transfer the cell suspension to a T-75 flask.

  • Incubate the flask in a humidified incubator at 37°C with 5% CO₂.[1]

  • Replace the medium after 24 hours to remove any residual cryoprotectant.

Protocol 2: Subculturing (Passaging) HT1080 Cells

Materials:

  • Confluent T-75 flask of HT1080 cells

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Complete growth medium

  • 15 mL conical centrifuge tube

  • Hemocytometer or automated cell counter

  • New T-75 cell culture flasks

Procedure:

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum.

  • Aspirate the PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[1]

  • Incubate at 37°C for 3-5 minutes, or until the cells detach.[1]

  • Add 5-7 mL of complete growth medium to the flask to neutralize the trypsin.[1]

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[1]

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

  • Perform a cell count.

  • Seed new T-75 flasks at a density of approximately 5 x 10⁴ cells/cm². A typical split ratio for HT1080 cells is 1:4 to 1:8.[1][5]

  • Add the appropriate volume of cell suspension to new flasks containing pre-warmed complete growth medium and return them to the incubator.

II. In Vitro Assay Protocols

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • HT1080 cells

  • Complete growth medium

  • 96-well cell culture plates

  • Test compound(s) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and include untreated and vehicle controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Cell Proliferation Assay (Wound Healing/Scratch Assay)

Materials:

  • HT1080 cells

  • Complete growth medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Seed HT1080 cells in 6-well or 12-well plates and grow them to 90-95% confluency.[6]

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[7]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh complete growth medium, with or without the test compound.

  • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time to determine the rate of cell migration and proliferation.

Protocol 5: Cell Migration Assay (Transwell/Boyden Chamber Assay)

Materials:

  • HT1080 cells

  • Transwell inserts (8 µm pore size)

  • 24-well companion plates

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or DAPI for staining

Procedure:

  • Starve HT1080 cells in serum-free medium for 18-24 hours prior to the assay.[8]

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Add 500-700 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 16-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet (0.5%) or DAPI.

  • Count the number of migrated cells in several random fields under a microscope.

Protocol 6: Cell Invasion Assay (Matrigel Invasion Assay)

Materials:

  • Same as Protocol 5, with the addition of Matrigel Basement Membrane Matrix.

Procedure:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL.

  • Coat the upper surface of the Transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling.

  • The rest of the procedure is identical to the Cell Migration Assay (Protocol 5), starting from step 1. Invasive cells will degrade the Matrigel and migrate through the pores.

Protocol 7: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • HT1080 cells

  • 12-well plates

  • Test compound(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HT1080 cells in a 12-well plate and treat with the test compound for the desired time.[9]

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

III. Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vitro assays using the HT1080 cell line.

Table 1: Cell Viability and Proliferation

Assay TypeCompound/TreatmentConcentrationIncubation TimeResultReference
Cell ViabilityPristimerin0 - 1 µM12, 24, 48 hConcentration-dependent decrease in viability[9]
Cell ViabilityEribulinN/AN/AIC50 = 0.15 nM[7]
Cell ViabilityEribulin (resistant cells)N/AN/AIC50 = 18 nM (120-fold increase)[7]
Wound HealingEribulin-resistant cellsN/AN/A2.78-fold more rapid wound repair vs. parental[7]

Table 2: Cell Migration and Invasion

Assay TypeChemoattractant/InhibitorCell Seeding DensityIncubation TimeResultReference
Transwell Migration10% FBS2.5 x 10⁴ - 2 x 10⁵ cells/well24 hOptimal seeding density varies; FBS is a potent chemoattractant
Matrigel Invasion5% FCS1 x 10⁵ cells/well22-24 hHT-hi/diss cells showed higher invasion than HT-lo/diss cells[12]
Oris™ Pro Cell MigrationCytochalasin DN/AN/AEC50 = 0.13 µM (StainFree), 0.15 µM (fluorescent)[13]

Table 3: Apoptosis

Assay TypeCompound/TreatmentConcentrationIncubation TimeResultReference
Annexin V/PINutrient Mixture1000 µg/ml24 h51% early apoptosis, 47% late apoptosis[14]
Annexin V/PIPristimerin0 - 1 µM24, 48 hDose-dependent increase in apoptosis[9]
Caspase-3 ActivityPristimerin0.25, 0.5 µM6 hDose-dependent increase in caspase-3 activity[9]
ImmunoblotEGCGN/AN/AIncreased expression of p53, caspase-7, and -9[15]

IV. Signaling Pathways and Visualizations

The aggressive phenotype of HT1080 cells is driven by several constitutively active signaling pathways. Understanding these pathways is crucial for designing targeted therapeutic strategies.

Key Signaling Pathways in HT1080 Cells
  • Ras-Raf-MEK-ERK Pathway: The activating N-ras mutation in HT1080 cells leads to the constitutive activation of this pathway, which is a major driver of cell proliferation, survival, and differentiation.[4]

  • PI3K/Akt Pathway: This pathway is also constitutively active in HT1080 cells and plays a critical role in cell survival, growth, and proliferation. It can be activated by various upstream signals, including receptor tyrosine kinases.[4]

  • Rac1 and RhoA Pathways: These small GTPase pathways are involved in regulating the actin cytoskeleton, cell motility, and invasion. They are also constitutively active in HT1080 cells.[4]

  • Matrix Metalloproteinases (MMPs): HT1080 cells secrete high levels of MMPs, such as MMP-2 and MMP-9. These enzymes degrade the extracellular matrix, which is a critical step in tumor invasion and metastasis. The expression and activity of MMPs are often regulated by the aforementioned signaling pathways.[2][3]

Diagrams

Experimental_Workflow_Cell_Invasion_Assay cluster_prep Cell and Insert Preparation cluster_assay Assay Setup cluster_analysis Analysis Coat_Insert Coat Transwell insert with Matrigel Seed_Cells Seed cells into the coated insert Coat_Insert->Seed_Cells Starve_Cells Starve HT1080 cells (serum-free medium) Harvest_Cells Harvest and resuspend cells in serum-free medium Starve_Cells->Harvest_Cells Harvest_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for 16-24 hours at 37°C Seed_Cells->Incubate Remove_Non_Invaders Remove non-invading cells from top of insert Incubate->Remove_Non_Invaders Fix_Stain Fix and stain invading cells on bottom of insert Remove_Non_Invaders->Fix_Stain Quantify Count stained cells under a microscope Fix_Stain->Quantify

Workflow for the HT1080 Cell Invasion Assay.

HT1080_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix (ECM) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K N_Ras Mutant N-Ras (Constitutively Active) N_Ras->PI3K Raf Raf N_Ras->Raf Rac1_RhoA Rac1 / RhoA N_Ras->Rac1_RhoA Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors Survival & Growth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Proliferation Rac1_RhoA->Transcription_Factors Cytoskeletal reorganization MMPs MMPs (secreted) Transcription_Factors->MMPs Gene expression ECM_Degradation ECM Degradation MMPs->ECM_Degradation Invasion & Metastasis

Key Signaling Pathways in HT1080 Fibrosarcoma Cells.

References

Application Notes and Protocols for HT1042 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HT1042 cell line, more commonly known as HT1080, is a human fibrosarcoma cell line that serves as a cornerstone model in cancer research, particularly for studying tumor invasion and metastasis.[1] Originating from a connective tissue tumor, these cells exhibit an adherent, epithelial-like morphology.[1][2] A key characteristic of the HT1080 cell line is the presence of an activated N-ras oncogene, which contributes to its transformed phenotype and high metastatic potential.[3][4][5] This inherent aggressiveness makes HT1080 cells an ideal in vitro system for screening anti-cancer compounds and investigating the molecular mechanisms that drive cancer cell motility and invasion.[6]

This document provides detailed protocols for conducting a cell invasion assay using the HT1080 cell line, methods for data presentation, and visualizations of the experimental workflow and relevant signaling pathways.

Key Cell-Based Assay: Transwell Invasion Assay

The Transwell invasion assay is a widely used method to assess the invasive potential of cancer cells in vitro. It mimics the process of a cell migrating through the extracellular matrix (ECM). The assay utilizes a chamber with a porous membrane, which is coated with a basement membrane matrix like Matrigel. Invasive cells are able to degrade this matrix and migrate through the pores to the other side of the membrane, toward a chemoattractant.

Experimental Protocol: HT1080 Transwell Invasion Assay

This protocol has been optimized for the highly invasive HT1080 human fibrosarcoma cell line.

Materials:

  • HT1080 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Serum-free DMEM

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cold, serum-free DMEM

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet stain (or other suitable stain)

  • Inverted microscope

Procedure:

  • Cell Culture and Maintenance:

    • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days, ensuring they do not exceed 80-90% confluency.[7]

  • Preparation of Transwell Inserts (Coating with Matrigel):

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute the Matrigel with cold, serum-free DMEM to a final concentration of 200 µg/mL. Keep the solution on ice.

    • Add 100 µL of the diluted Matrigel solution to the center of the apical side of each Transwell insert.

    • Incubate the plates at 37°C for 2-4 hours to allow the gel to solidify. Do not let the gel dry out.

  • Cell Seeding:

    • The day before the assay, ensure the HT1080 cells are healthy and in the logarithmic growth phase.

    • On the day of the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.

    • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend them in serum-free DMEM.

    • Count the cells and adjust the concentration to 2.5 x 10^5 cells/mL in serum-free DMEM.

    • Remove any remaining coating buffer from the prepared Transwell inserts.

    • Add 200 µL of the cell suspension (containing 5 x 10^4 cells) to the apical chamber of each insert.

  • Assay Assembly and Incubation:

    • In the basal chamber of the 24-well plate, add 750 µL of DMEM containing 10% FBS as a chemoattractant.

    • Carefully place the cell-seeded inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Visualization:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10-20 minutes.

    • Allow the inserts to air dry.

    • Stain the cells by immersing the inserts in a Crystal Violet solution for 15-30 minutes.

    • Gently wash the inserts in distilled water to remove excess stain.

    • Allow the inserts to air dry completely.

  • Data Acquisition:

    • Using an inverted microscope, count the number of stained, invaded cells on the bottom of the membrane.

    • To ensure representative data, count the cells in at least five different fields of view per insert and calculate the average.

Data Presentation

Quantitative data from the HT1080 invasion assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Treatment GroupConcentrationMean Invaded Cells per Field (± SD)% Invasion Inhibition
Vehicle Control0 µM150 (± 12)0%
Test Compound A1 µM105 (± 9)30%
Test Compound A5 µM60 (± 7)60%
Test Compound A10 µM30 (± 5)80%

Table 1: Representative data from an HT1080 Transwell invasion assay. The table shows the mean number of invaded cells per microscopic field for a vehicle control and three concentrations of a hypothetical test compound. The standard deviation (SD) indicates the variability within replicates, and the percentage of invasion inhibition is calculated relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the HT1080 Transwell invasion assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture 1. Culture HT1080 Cells coat 2. Coat Transwell Inserts with Matrigel culture->coat starve 3. Starve and Prepare Cells coat->starve seed 4. Seed Cells in Apical Chamber starve->seed chemo 5. Add Chemoattractant to Basal Chamber seed->chemo incubate 6. Incubate for 24h chemo->incubate remove 7. Remove Non-invading Cells incubate->remove fix 8. Fix and Stain Invading Cells remove->fix count 9. Count Invaded Cells (Microscopy) fix->count

Figure 1. HT1080 Transwell Invasion Assay Workflow

N-ras Downstream Signaling Pathway in HT1080 Invasion

The activated N-ras oncogene in HT1080 cells leads to the constitutive activation of downstream signaling cascades that promote cell invasion. The diagram below outlines the key pathways involved.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix NRas Activated N-ras (GTP-bound) RAF RAF NRas->RAF Activates PI3K PI3K NRas->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NFkB NF-κB Activation ERK->NFkB Leads to Akt Akt PI3K->Akt Activates Akt->NFkB Leads to MMP9 Increased MMP-9 Expression & Activity NFkB->MMP9 Invasion Cell Invasion MMP9->Invasion

Figure 2. N-ras Signaling in HT1080 Invasion

Pathway Description:

In HT1080 cells, the constitutively active N-ras protein triggers two major downstream signaling pathways: the RAF/MEK/ERK (MAPK) cascade and the PI3K/Akt pathway.[8][9] Both of these pathways converge to promote the activation of transcription factors like NF-κB.[8] This, in turn, leads to the increased expression and secretion of matrix metalloproteinases (MMPs), particularly MMP-9. MMP-9 is a key enzyme that degrades components of the extracellular matrix, facilitating the invasion of HT1080 cells into surrounding tissues. Therefore, targeting components of these pathways is a primary strategy in developing therapeutics to inhibit fibrosarcoma metastasis.

References

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information about a compound designated "HT1042." This suggests that "this compound" may be an internal, proprietary compound name that is not yet disclosed in scientific literature or public databases. It could also be a hypothetical or incorrectly referenced compound.

Without access to specific data on this compound's mechanism of action, target pathways, and established experimental use, it is not possible to provide the detailed application notes and protocols requested.

To fulfill your request, I would require access to internal research data, publications, or other documentation that describes the properties and experimental applications of this compound.

If you can provide the necessary background information on this compound, I would be happy to assist you in generating the requested application notes, protocols, and diagrams. This information would need to include:

  • Compound Target(s): The specific protein(s), enzyme(s), or pathway(s) that this compound interacts with.

  • Mechanism of Action: How this compound exerts its effects (e.g., inhibitor, activator, agonist, antagonist).

  • In Vitro Data: Results from cell-based assays, including effective concentrations (e.g., IC50, EC50), cell lines tested, and assay conditions.

  • In Vivo Data: Information from any animal studies, including dosing, administration routes, and observed effects.

  • Key Experiments: The types of experiments for which you need detailed protocols (e.g., Western blotting, cell viability assays, kinase assays, etc.).

Once this information is available, I can proceed to structure it into the detailed format you have outlined, including data tables, experimental protocols, and Graphviz diagrams.

Application Notes and Protocols for Cellular Treatment with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for determining the appropriate treatment duration of small molecule inhibitors, using a hypothetical compound HT1042 , in cell culture experiments. The protocols and principles outlined here are broadly applicable to the characterization of novel therapeutic compounds. The primary objective is to assess the time-dependent effects of a compound on cell viability, proliferation, and specific signaling pathways to establish optimal experimental conditions.

The duration of treatment is a critical parameter in cell-based assays as it can significantly influence the observed biological effects. Short-term treatments may reveal acute cellular responses and direct target engagement, while long-term exposure can uncover effects on cell proliferation, apoptosis, and the development of resistance.[1][2] Therefore, a systematic evaluation of multiple time points is essential for a thorough understanding of a compound's mechanism of action.

Data Presentation: Efficacy of this compound Across Different Treatment Durations

The following table summarizes hypothetical quantitative data for the effect of this compound on a cancer cell line (e.g., LoVo colorectal cancer cells). This data is representative of what would be generated from the protocols described below.

Cell LineAssayTreatment Duration (hours)IC50 (µM)Key Observations
LoVoCell Viability (CCK-8)241.5Moderate reduction in viability.
LoVoCell Viability (CCK-8)480.35Significant dose-dependent decrease in viability.[3]
LoVoCell Viability (CCK-8)720.2Potent inhibition of cell viability.
LoVoColony Formation240 (10 days)0.1Strong suppression of colony-forming ability.[1]
LoVoWestern Blot2, 6, 12, 24N/ATime-dependent inhibition of PI3K/AKT/mTOR pathway markers.

Key Experimental Protocols

Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is designed to determine the concentration of a compound that inhibits cell viability by 50% (IC50) at various time points.

Materials:

  • Target cancer cell line (e.g., LoVo)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or other small molecule inhibitor)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).[2]

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each treatment duration using non-linear regression analysis.

Long-Term Colony Formation Assay

This assay assesses the effect of a compound on the ability of single cells to proliferate and form colonies over an extended period.[1]

Materials:

  • Target cancer cell line

  • 6-well plates

  • Complete culture medium

  • This compound

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation and Medium Change: Incubate the cells for 10-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.[1]

  • Colony Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Wash the wells with water and allow them to air dry.

  • Data Analysis: Count the number of colonies in each well.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of a compound on the expression and phosphorylation status of proteins within a specific signaling pathway.

Materials:

  • Target cancer cell line

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).

Visualizations

HT1042_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cells treatment Treat with this compound (Time Course & Dose Response) start->treatment viability Cell Viability Assay (24h, 48h, 72h) treatment->viability colony Colony Formation (10-14 days) treatment->colony western Western Blot (Short-term time course) treatment->western ic50 Calculate IC50 viability->ic50 quantify_colonies Quantify Colonies colony->quantify_colonies quantify_proteins Quantify Protein Expression western->quantify_proteins conclusion Determine Optimal Treatment Duration ic50->conclusion quantify_colonies->conclusion quantify_proteins->conclusion

Caption: Experimental workflow for determining this compound treatment duration.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies with HT1042

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes and protocols are presented as a generalized framework based on typical in vivo studies for investigational anti-cancer agents. These are intended to serve as a template and guide for researchers designing and executing in vivo experiments, and should be adapted based on the specific characteristics of the molecule of interest once that information becomes available.

Introduction

This document provides a template for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of an investigational anti-cancer agent. The protocols outlined below are foundational and will require optimization based on the specific tumor models and the nature of the therapeutic agent being studied.

Quantitative Data Summary

No public quantitative in vivo data for a compound specifically named HT1042 is available at this time. The table below is a template for how such data would be presented.

Table 1: Template for Summarizing Anti-Tumor Efficacy Data in a Xenograft Model

Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle Control10150 ± 151500 ± 120--
Agent X (10 mg/kg)10152 ± 14800 ± 9546.7<0.05
Agent X (30 mg/kg)10148 ± 16450 ± 6070.0<0.001

Experimental Protocols

Murine Xenograft Model for Tumor Growth Inhibition

This protocol describes the establishment of a subcutaneous tumor model in mice to assess the anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old.

  • Cancer cell line of interest (e.g., human colorectal cancer cell line HCT116).

  • Cell culture medium (e.g., McCoy's 5A) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin).

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel® or other suitable extracellular matrix.

  • Trypsin-EDTA.

  • Hemocytometer or automated cell counter.

  • Syringes (1 mL) and needles (27-gauge).

  • Calipers.

  • Test agent (e.g., this compound) and vehicle control.

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation for Implantation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 5 x 10⁶ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment:

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer the test agent and vehicle control according to the planned dosing schedule (e.g., intraperitoneally, orally) and for the specified duration.

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic procedure for assessing the pharmacokinetic profile of a test compound in mice.

Materials:

  • Healthy mice (specify strain), 6-8 weeks old.

  • Test agent and vehicle.

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes).

  • Centrifuge.

  • -80°C freezer.

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer a single dose of the test agent to a cohort of mice via the intended clinical route (e.g., intravenous bolus or oral gavage).

  • Blood Sampling:

    • Collect blood samples from a subset of mice at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use a sparse sampling design if necessary to minimize blood loss from individual animals.

    • Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein) into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test agent in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Visualizations

As no specific signaling pathway for "this compound" has been publicly described, the following diagrams are representative examples of common signaling pathways in cancer and a generic experimental workflow.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis cell_culture Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Tumor Implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection treatment->data_collection endpoint Endpoint & Tissue Harvest data_collection->endpoint analysis Data Analysis endpoint->analysis mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Application Notes: Western Blot Analysis of Cellular Signaling Pathways Following HT1042 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT1042 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a targeted therapy. Western blotting is an indispensable technique for elucidating these mechanisms by allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications.[1] This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its impact on key cellular signaling pathways.

The following protocol is a comprehensive guide, from cell culture and treatment to data acquisition and analysis. It is intended to be a foundational method that can be optimized for specific cell lines and protein targets of interest.

Hypothetical Signaling Pathway Targeted by this compound

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Therefore, the Western blot analysis will focus on key proteins within this cascade.

HT1042_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates (p-p70S6K) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits (p-4E-BP1) Cell Proliferation & Survival Cell Proliferation & Survival p70S6K->Cell Proliferation & Survival 4E-BP1->Cell Proliferation & Survival Inhibits This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Protocol

This protocol outlines the entire workflow from cell lysate preparation to protein detection.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cancer cell line (e.g., HT1080) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

Preparation of Cell Lysates
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2][3] Aspirate the PBS completely.[3][4]

  • Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100 µL for a well in a 6-well plate).[4][5]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3][5]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.[5][6]

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[2]

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.

Sample Preparation for Electrophoresis
  • Sample Mixing: In a new tube, mix the calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer.[7]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][7]

  • Final Spin: Briefly centrifuge the samples before loading them onto the gel.[7]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target proteins.[1]

  • Loading: Load equal amounts of protein from each sample into the wells of the gel.[5] Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.[8][9]

Protein Transfer (Western Blotting)
  • Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.[7] For nitrocellulose membranes, simply equilibrate in transfer buffer.[8]

  • Transfer Sandwich Assembly: Assemble the transfer sandwich consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and another sponge.[2][7] Ensure no air bubbles are trapped between the gel and the membrane.[5]

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A common condition for wet transfer is 100V for 1-2 hours in a cold room or with an ice pack.[2][5]

Immunodetection
  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).[3] Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[3][4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer at the manufacturer's recommended concentration. This is typically done overnight at 4°C with gentle agitation.[3][4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[2][7]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4][7]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST) to remove unbound secondary antibody.[2][7]

Signal Detection and Data Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7] Incubate the membrane with the substrate for 1-5 minutes.[2][7]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[2][9]

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[2]

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Imaging & Data Analysis J->K

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.

Target ProteinThis compound Conc. (µM)Normalized Band Intensity (Arbitrary Units)Fold Change vs. Control
p-Akt (Ser473) 0 (Control)1.00 ± 0.081.00
10.82 ± 0.060.82
50.45 ± 0.050.45
100.18 ± 0.030.18
250.05 ± 0.010.05
Total Akt 0 (Control)1.00 ± 0.051.00
10.98 ± 0.070.98
51.02 ± 0.041.02
100.99 ± 0.060.99
251.01 ± 0.051.01
p-mTOR (Ser2448) 0 (Control)1.00 ± 0.091.00
10.75 ± 0.070.75
50.33 ± 0.040.33
100.12 ± 0.020.12
250.03 ± 0.010.03
Total mTOR 0 (Control)1.00 ± 0.061.00
11.01 ± 0.051.01
50.97 ± 0.080.97
101.03 ± 0.061.03
250.99 ± 0.040.99
β-actin 0 (Control)1.00 ± 0.041.00
(Loading Control)11.02 ± 0.031.02
50.98 ± 0.050.98
101.01 ± 0.041.01
250.99 ± 0.060.99

Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Conclusion

This application note provides a robust and detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on cellular signaling pathways. By following this guide, researchers can generate reliable and reproducible data to elucidate the mechanism of action of this compound and advance its development as a potential therapeutic agent. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different cell lines and target proteins.

References

Application Notes and Protocols for Flow Cytometry Analysis of the Anticancer Agent CT-1042

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CT-1042 is a novel small molecule anticancer agent that has demonstrated potent antitumor activity in a variety of cancer cell lines.[1] This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. The primary mechanism of action for CT-1042 involves the activation of the p53 tumor suppressor pathway and the inhibition of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1][2]

Flow cytometry is an indispensable tool for elucidating the cellular effects of anticancer compounds like CT-1042. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of CT-1042 on the cell cycle, apoptosis, and mitochondrial membrane potential.

Mechanism of Action of CT-1042

CT-1042 exerts its anticancer effects through a multi-faceted mechanism that culminates in apoptosis. The compound activates the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[1][2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.[2]

Simultaneously, CT-1042 inhibits the expression of survivin, an IAP that is overexpressed in many cancers and plays a crucial role in both cell division and apoptosis inhibition.[1][2][3] By inhibiting survivin, CT-1042 promotes the activation of caspases, the key executioner enzymes of apoptosis.[1][4] The release of cytochrome c and the inhibition of survivin converge to activate the intrinsic apoptotic pathway, leading to a decrease in mitochondrial membrane potential and an increase in caspase-3 activity, ultimately resulting in programmed cell death.[1]

Signaling Pathway of CT-1042-Induced Apoptosis

CT1042_Signaling_Pathway CT1042 CT-1042 p53 p53 Activation CT1042->p53 activates Survivin Survivin Inhibition CT1042->Survivin inhibits Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase9 Caspase-9 Activation Survivin->Caspase9 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of CT-1042-induced apoptosis.

Experimental Workflow for Flow Cytometry Analysis

Experimental_Workflow CellCulture 1. Seed and Culture Cancer Cells Treatment 2. Treat with CT-1042 (and controls) CellCulture->Treatment Harvest 3. Harvest Cells (Trypsinization) Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Staining 5. Staining Procedure (e.g., PI, Annexin V, TMRE) Wash->Staining Acquisition 6. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 7. Analyze Data Acquisition->Analysis

Caption: General experimental workflow for flow cytometry.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from flow cytometry analysis of cancer cells treated with CT-1042, based on published findings.[1]

Analysis TypeParameter MeasuredExpected Outcome with Increasing CT-1042 Concentration
Cell Cycle Percentage of cells in G2/M phaseDose-dependent increase
Apoptosis Percentage of Annexin V positive cellsIncrease
Mitochondrial Potential TMRE/JC-1 fluorescence intensityDecrease

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining

This protocol is for the analysis of cell cycle distribution in cancer cells treated with CT-1042.

Materials and Reagents:

  • Cancer cell line of interest (e.g., NCI-H460)

  • Complete cell culture medium

  • CT-1042 stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After 24 hours, treat the cells with varying concentrations of CT-1042 (e.g., 0, 10, 50, 100 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.[5][6]

Protocol 2: Apoptosis Analysis with Annexin V and Propidium Iodide (PI)

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials and Reagents:

  • Treated and control cells (prepared as in Protocol 1, steps 1-3)

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells as described in Protocol 1 (steps 3-4).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Protocol 3: Mitochondrial Membrane Potential (MMP) Analysis

This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials and Reagents:

  • Treated and control cells (prepared as in Protocol 1, steps 1-3)

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • Complete cell culture medium

  • PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells as described in Protocol 1 (steps 3-4).

  • Staining: Resuspend the cell pellet in pre-warmed complete culture medium containing the mitochondrial potential-sensitive dye (e.g., 100-200 nM TMRE).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.

  • Resuspension: Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[8] A positive control for depolarization (e.g., treatment with CCCP) should be included.[8]

References

Troubleshooting & Optimization

HT1042 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HT1042. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the β5i (LMP7) subunit of the human immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in immune cells and in other cells in response to inflammatory signals. By inhibiting the β5i subunit, this compound disrupts the chymotrypsin-like activity of the immunoproteasome, which plays a key role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.[3][4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

Troubleshooting Steps for Solubility Issues:

  • Start with a small amount: To avoid wasting the compound, begin by attempting to dissolve a small quantity of this compound.

  • Use a common organic solvent: For compounds with unknown solubility, dimethyl sulfoxide (DMSO) is a common starting point as it can dissolve a wide range of polar and nonpolar compounds.[5][6]

  • Gentle warming: Gently warming the solution to 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: If the compound does not readily dissolve, brief sonication in a water bath can help to break up aggregates and enhance solubility.

  • Vortexing: Vigorous vortexing can also be used to aid dissolution.

  • Prepare a high-concentration stock solution: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM or higher) in that solvent. This stock can then be diluted to the desired final concentration in your experimental medium. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate if its solubility in the final buffer is low.

  • Test solubility in other organic solvents: If DMSO is not suitable for your experiment, you can test other organic solvents such as ethanol, methanol, or acetone.

  • Consider the final application: The choice of solvent should be compatible with your downstream experiments. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: How should I prepare a stock solution of this compound?

Given the lack of specific solubility data, the following is a general protocol for preparing a stock solution of a compound with unknown solubility:

  • Weigh the compound: Carefully weigh out a small, precise amount of this compound powder.

  • Select a solvent: Start with a high-purity, anhydrous grade of DMSO.

  • Calculate the required solvent volume: Based on the mass of the compound and its molecular weight (224.19 g/mol ), calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Aid dissolution: If necessary, use gentle warming (37°C), vortexing, or brief sonication to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Quantitative Data

As of the last update, specific quantitative solubility data for this compound in common laboratory solvents is not available. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

SolventSolubility
DMSOData not available
EthanolData not available
WaterLikely low; oxathiazolones can be unstable in aqueous solutions[1]

Experimental Protocols

Cell Viability Assay Using an Immunoproteasome Inhibitor

This protocol provides a general workflow for assessing the effect of this compound on the viability of a cancer or immune cell line using a tetrazolium-based assay (e.g., MTT or XTT).

Materials:

  • This compound

  • Cell line of interest (e.g., multiple myeloma cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in complete culture medium to a final concentration that will result in 50-80% confluency at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for your dose-response curve. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

This compound, as an immunoproteasome inhibitor, is expected to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In the canonical NF-κB pathway, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. By inhibiting the immunoproteasome, this compound can prevent the degradation of IκB, thereby blocking NF-κB activation.[3][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Inflammatory Signal (e.g., TNF-α, IL-1) Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates p_IkB_NFkB P-IκB-NF-κB Ub_p_IkB Ub-P-IκB p_IkB_NFkB->Ub_p_IkB Ubiquitination NFkB NF-κB (Active) Ub_p_IkB->NFkB Releases Immunoproteasome Immunoproteasome Ub_p_IkB->Immunoproteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Degraded_IkB Degraded IκB Immunoproteasome->Degraded_IkB Degrades IκB This compound This compound This compound->Immunoproteasome Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Activates

Fig 1. This compound inhibits the NF-κB signaling pathway.
General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Experimental_Workflow Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Dilutions Prepare Serial Dilutions of this compound in Media Prepare_Stock->Prepare_Dilutions Cell_Culture Culture and Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound (and Vehicle Control) Cell_Culture->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Cell Viability, Cytokine ELISA) Incubate->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Fig 2. General workflow for this compound cell-based experiments.

References

HT1042 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HT1042. The information herein is designed to address common issues related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

The stability of this compound can be influenced by several factors, including the specific type of culture medium, incubation temperature, pH, and exposure to light. In commonly used media like DMEM and RPMI-1640, a gradual degradation of this compound may be observed over a 24-48 hour period at 37°C. For quantitative assessment, it is recommended to perform a stability study under your specific experimental conditions.

Q2: What are the primary degradation products of this compound in aqueous solutions?

This compound is susceptible to hydrolysis, leading to the formation of two primary degradation products: a hydrolyzed metabolite (M1) and an inactive compound (M2). The formation of these products can be monitored using analytical techniques such as HPLC or LC-MS.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • Prepare fresh stock solutions of this compound before each experiment.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Protect solutions containing this compound from prolonged exposure to light.

  • If experimentally feasible, consider reducing the incubation time.

  • For long-term experiments, replenishing the media with freshly prepared this compound may be necessary.

Q4: Does the presence of serum in the culture medium affect this compound stability?

Yes, the presence of serum can affect the stability of this compound. Serum contains enzymes that may accelerate the degradation of the compound. The extent of this effect can vary between different serum batches and sources. It is advisable to compare the stability of this compound in serum-free and serum-containing media if you suspect this is a factor in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause Recommended Action
Degradation of this compound in stock solution. Prepare a fresh stock solution of this compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C and protect from light.
Degradation of this compound in culture medium during the experiment. Perform a time-course experiment to measure the concentration of this compound in your specific culture medium over the duration of your assay using HPLC or LC-MS. If significant degradation is observed, consider shortening the assay duration or replenishing the compound at set time points.
Interaction with components of the culture medium. Certain components in the culture medium, such as high concentrations of thiols, may interact with this compound.[1] If you are using a custom or highly supplemented medium, test the stability of this compound in a simpler, defined medium as a control.
Incorrect initial concentration. Verify the weighing and dilution calculations for your stock solution. Confirm the concentration of the stock solution using a validated analytical method.
Issue 2: High variability between replicate experiments.
Possible Cause Recommended Action
Inconsistent handling and storage of this compound solutions. Standardize the protocol for preparing, storing, and handling this compound solutions across all experiments. Ensure all users are following the same procedure.
Batch-to-batch variation in culture medium or serum. If possible, use a single large batch of medium and serum for a series of related experiments to minimize variability.[2]
Light-induced degradation. Protect all solutions containing this compound, as well as the experimental plates/flasks, from direct light exposure.
Cell culture inconsistencies. Ensure consistent cell seeding densities and passage numbers, as these can affect experimental outcomes.[2]

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound (10 µM) in Different Culture Media at 37°C over 48 Hours.

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free DMEM (% Remaining)
0 100100100
6 929498
12 858895
24 717589
48 525878

Table 2: Effect of Temperature and Light on this compound (10 µM) Stability in DMEM + 10% FBS over 24 Hours.

Condition% Remaining
37°C, Protected from Light 71
37°C, Exposed to Light 55
Room Temperature (22°C), Protected from Light 88
4°C, Protected from Light 97

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Immediately take a sample for the t=0 time point.

  • Place the medium containing this compound in a 37°C incubator with 5% CO₂.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial.

  • Analyze the samples by HPLC using a suitable gradient of water/TFA and acetonitrile/TFA.

  • The concentration of this compound is determined by measuring the peak area at its specific absorption wavelength and comparing it to a standard curve.

Visualizations

HT1042_Degradation_Pathway This compound This compound (Active) M1 Metabolite 1 (M1) (Hydrolyzed) This compound->M1 Hydrolysis (Enzymatic/pH dependent) M2 Metabolite 2 (M2) (Inactive) M1->M2 Further Degradation

Caption: Fictional degradation pathway of this compound in culture media.

Experimental_Workflow_Stability_Assessment prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) spike_media Spike Culture Medium (e.g., to 10 µM) prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sample Collect Samples at Time Points (0, 6, 12, 24, 48h) incubate->sample protein_precip Protein Precipitation (e.g., with Acetonitrile) sample->protein_precip centrifuge Centrifuge to Remove Debris protein_precip->centrifuge hplc_analysis Analyze Supernatant by HPLC/LC-MS centrifuge->hplc_analysis quantify Quantify Peak Area vs. Standard Curve hplc_analysis->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent/Low Bioactivity Observed check_stock Is the stock solution fresh and properly stored? start->check_stock check_stability Have you confirmed stability in your specific media and conditions? check_stock->check_stability Yes remake_stock Action: Prepare fresh stock solution. Aliquot and store at -80°C. check_stock->remake_stock No check_handling Is there consistent handling (e.g., light exposure)? check_stability->check_handling Yes perform_stability Action: Run a time-course stability study using HPLC/LC-MS. check_stability->perform_stability No standardize_handling Action: Standardize protocols. Protect from light. check_handling->standardize_handling No investigate_media Consider media components as a potential issue. check_handling->investigate_media Yes

Caption: Troubleshooting logic for this compound bioactivity issues.

References

Preventing HT1042 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HT1042. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common experimental issues, particularly precipitation, when working with this compound.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound during an experiment can lead to inaccurate and unreliable results. This guide provides a systematic approach to identify and resolve solubility issues.

Logical Flow for Troubleshooting this compound Precipitation

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear? - Recently prepared? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip Yes check_working 2. Examine Working Solution - Solvent compatibility? - Final concentration too high? check_stock->check_working No prep_new_stock Prepare Fresh Stock Solution (See Protocol Below) stock_precip->prep_new_stock prep_new_stock->check_working working_precip Precipitate in Working Solution check_working->working_precip Yes check_media 3. Assess Media/Buffer Compatibility - pH of the media? - Presence of interfering components? check_working->check_media No optimize_working Optimize Working Solution - Decrease final concentration - Use intermediate dilution step - Test co-solvents working_precip->optimize_working optimize_working->check_media media_issue Precipitation in Final Assay Medium check_media->media_issue Yes end Precipitation Resolved check_media->end No optimize_media Optimize Assay Medium - Adjust pH if possible - Conduct small-scale solubility test in media media_issue->optimize_media optimize_media->end

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is this compound and what are its properties?

A1: this compound is an oxathiazolone compound that acts as a selective inhibitor of the human immunoproteasome, specifically targeting the chymotrypsin-like activity of the β5i subunit. Due to its hydrophobic nature, this compound has low aqueous solubility, which is a primary cause of precipitation in experiments.

PropertyValue
Molecular Formula C₈H₄N₂O₄S
Molecular Weight 224.19 g/mol
Appearance Solid powder
Storage (Short-term) 0-4°C (days to weeks), dry and dark
Storage (Long-term) -20°C (up to 2-3 years), dry and dark

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a recommended solvent.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, cell culture-grade DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.24 mg of this compound.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: My this compound stock solution has precipitated. What should I do?

A3: If your stock solution shows signs of precipitation, it may be due to improper storage or solvent evaporation. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If it does not fully redissolve, it is recommended to prepare a fresh stock solution.

Experimental Use

Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer or cell culture medium. How can I prevent this?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to prevent precipitation when preparing your working solution:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Use an Intermediate Dilution Step: Avoid adding the highly concentrated DMSO stock directly to your aqueous buffer. First, prepare an intermediate dilution in your assay buffer or medium with vigorous mixing. Then, add this intermediate dilution to the final volume.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can increase the final percentage of DMSO. However, be mindful of the potential effects of DMSO on your cells or assay, typically keeping it below 0.5% (v/v).

  • Test Other Co-solvents: In some cases, other organic solvents like ethanol may be used in combination with DMSO, but their compatibility with your experimental system must be validated.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells. The immunoproteasome is involved in processing antigens for presentation by MHC class I molecules and plays a role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the immunoproteasome, this compound can modulate immune responses and cytokine production.

Signaling Pathway: Inhibition of the NF-κB Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Immunoproteasome IkB->Proteasome targeted for degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound This compound->Proteasome inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes activates transcription

Caption: this compound inhibits the immunoproteasome, preventing NF-κB activation.

Assay Protocols

Q6: Can you provide a general protocol for a cell-based assay using this compound?

A6: The following is a generalized protocol for a cell viability assay (e.g., MTT or MTS assay) to determine the cytotoxic effects of this compound. This protocol should be optimized for your specific cell line and experimental conditions.

Experimental Protocol: Cell Viability Assay with this compound

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in your cell culture medium. Remember to use an intermediate dilution step to avoid precipitation.

    • Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (MTS Assay Example):

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell viability).

Experimental Workflow for a Cell-Based Assay

G start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 prepare_this compound 3. Prepare this compound Dilutions (with vehicle control) incubate1->prepare_this compound treat_cells 4. Treat Cells with this compound prepare_this compound->treat_cells incubate2 5. Incubate (e.g., 48h) treat_cells->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTS) incubate2->add_reagent incubate3 7. Incubate 1-4h add_reagent->incubate3 read_plate 8. Read Absorbance incubate3->read_plate analyze_data 9. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing the effect of this compound on cell viability.

Optimizing HT1042 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of HT1042 for maximal efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. A dose-response experiment should then be performed to determine the optimal concentration for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and storing it at -20°C. Avoid repeated freeze-thaw cycles. Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the novel kinase, KIN-X. Inhibition of KIN-X blocks the downstream phosphorylation of the transcription factor TF-A, leading to the downregulation of pro-inflammatory cytokine expression.

Q4: Is this compound cytotoxic at higher concentrations?

A4: this compound may exhibit cytotoxicity at concentrations above 50 µM in some cell lines. We recommend performing a cell viability assay to determine the cytotoxic threshold in your experimental system.

Troubleshooting Guides

Problem: I am not observing any effect of this compound in my assay.

  • Question: Have you confirmed the activity of your this compound stock?

    • Answer: We recommend testing a fresh dilution from your stock solution. If the issue persists, consider preparing a new stock solution.

  • Question: Is your cell line known to express the target kinase, KIN-X?

    • Answer: Confirm the expression of KIN-X in your cell line via Western blot or qPCR.

  • Question: Is the incubation time sufficient for this compound to exert its effect?

    • Answer: Consider a time-course experiment to determine the optimal incubation period. We suggest starting with a 24-hour incubation.

Problem: I am observing high variability between my replicate wells.

  • Question: Are you ensuring a homogenous cell suspension when plating?

    • Answer: Gently swirl the cell suspension before and during plating to ensure an even distribution of cells.

  • Question: Is your final DMSO concentration consistent across all wells, including controls?

    • Answer: Ensure that the final concentration of DMSO does not exceed 0.1% and is the same in all wells to minimize solvent effects.

  • Question: Are you using a consistent and accurate pipetting technique?

    • Answer: Use calibrated pipettes and ensure proper technique to minimize pipetting errors.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1092.3 ± 5.5
2588.1 ± 6.2
5075.4 ± 7.1
10045.8 ± 8.3

Table 2: Effect of this compound on TF-A Phosphorylation (Western Blot Densitometry)

This compound Concentration (µM)Relative p-TF-A Levels (Normalized to Vehicle)
0 (Vehicle Control)1.00
10.85
50.52
100.21
250.05

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated TF-A

  • Cell Treatment and Lysis: Plate and treat cells with this compound as described in Protocol 1. After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-TF-A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative levels of p-TF-A, normalizing to a loading control like β-actin.

Visualizations

HT1042_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor KIN-X KIN-X Receptor->KIN-X TF-A TF-A KIN-X->TF-A P This compound This compound This compound->KIN-X p-TF-A p-TF-A Gene_Expression Pro-inflammatory Gene Expression p-TF-A->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow A Determine Target Cell Line B Initial Dose-Response (1-10µM) (MTT Assay) A->B C Determine IC50 for Viability B->C D Target Engagement Assay (e.g., Western Blot for p-TF-A) C->D E Functional Assay (e.g., Cytokine ELISA) D->E F Refine Concentration Range around IC50 of Target Engagement D->F E->F G Confirm Optimal Concentration F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start No Effect Observed Q1 Is this compound stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is target (KIN-X) expressed? A1_Yes->Q2 Sol1 Prepare fresh stock solution A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is incubation time sufficient? A2_Yes->Q3 Sol2 Select a different cell line A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult Technical Support A3_Yes->End Sol3 Perform time-course experiment A3_No->Sol3

Caption: Troubleshooting decision tree for this compound.

Technical Support Center: Investigating Off-Target Effects of HT1042

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the therapeutic agent "HT1042" is ambiguous in publicly available information, with references pointing to both a small molecule immunoproteasome inhibitor and an antibody therapeutic (GEN1042). This technical support center is therefore divided into two sections to address the potential off-target effects associated with each class of molecule. Please identify the nature of your this compound compound to navigate to the relevant section.

Section 1: this compound as a Small Molecule Inhibitor (e.g., Immunoproteasome or Kinase Inhibitor)

This section provides troubleshooting guides and frequently asked questions for researchers encountering potential off-target effects with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecule inhibitors?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" proteins or signaling pathways can cause unintended cell death or other toxic effects.[1]

  • Lack of therapeutic translatability: Promising preclinical results may not be reproducible in clinical settings if the desired effect is mediated by an off-target interaction that has unforeseen consequences in a whole organism.[1]

Q2: My experimental results with this compound are not consistent with the known function of its target. Could this be an off-target effect?

A2: Yes, this is a strong indicator of a potential off-target effect. Other signs include:

  • The observed phenotype is inconsistent with the known cellular role of the intended target.

  • A structurally different inhibitor of the same target does not produce the same phenotype.[2]

  • Genetic knockdown (e.g., with siRNA or CRISPR) of the intended target does not replicate the phenotype observed with the inhibitor.[1][2]

  • The effective concentration of the inhibitor in your cellular assay is significantly higher than its biochemical potency (IC50 or Ki) for the intended target.[2]

Q3: How can I proactively minimize off-target effects in my experiments?

A3: To minimize the impact of off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate your inhibitor to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage off-target proteins.[1]

  • Use a well-characterized inhibitor: If possible, use an inhibitor with a known and narrow selectivity profile.

  • Employ a structurally unrelated control compound: A control molecule with a different chemical scaffold that targets the same protein can help confirm that the observed phenotype is not due to the chemical structure of your primary inhibitor.[1]

Troubleshooting Guide
Symptom Possible Cause Troubleshooting Steps
Unexpected cellular phenotype (e.g., changes in morphology, viability, or signaling). This compound may be interacting with one or more off-target proteins.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cells.[1][2] 2. Dose-Response Analysis: Perform a detailed dose-response curve. A significant difference between the concentration causing the unexpected phenotype and the IC50 for the intended target suggests an off-target effect. 3. Counter-Screening: If you hypothesize a potential off-target (e.g., a specific kinase), perform a direct assay for that target.
High levels of cytotoxicity at concentrations expected to be selective. The off-target protein may be critical for cell survival.1. Broad Kinase or Protease Profiling: Screen this compound against a large panel of kinases or proteases to identify potential off-target interactions. 2. Chemical Proteomics: Use affinity-based pulldown assays with biotinylated this compound to identify interacting proteins, followed by mass spectrometry.
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary.1. Confirm Target Expression: Use western blotting or qPCR to confirm that the intended target is expressed at similar levels in the cell lines being compared. 2. Characterize Off-Target Expression: If a specific off-target has been identified, check its expression level in the different cell lines.
Experimental Protocols

Objective: To determine the inhibitory activity of a small molecule against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Initiate Reaction: Start the kinase reaction and incubate for a specified time at the optimal temperature.

  • Detection: Stop the reaction and detect the amount of product formed or substrate remaining using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control and determine the IC50 value for each kinase.

Objective: To confirm target engagement of a compound in a cellular environment.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[2] The binding of the inhibitor is expected to stabilize the target protein, increasing its resistance to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Data Presentation

Table 1: Example Kinase Selectivity Data for a Hypothetical Inhibitor

Kinase TargetIC50 (nM)
On-Target Kinase A 10
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000

Table 2: Quantitative Analysis of Kinase Inhibitor Selectivity [3]

InhibitorNumber of Kinases TestedNumber of Off-Targets (Kd < 3 µM)Selectivity Score (S3)
Dasatinib290230.079
Sunitinib290330.114
Lapatinib29040.014

Mandatory Visualization

Off_Target_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OnTarget On-Target Kinase Substrate1 Substrate 1 OnTarget->Substrate1 Downstream1 Downstream Effector 1 Substrate1->Downstream1 OffTarget Off-Target Kinase Substrate2 Substrate 2 OffTarget->Substrate2 Downstream2 Downstream Effector 2 Substrate2->Downstream2 This compound This compound This compound->OnTarget Intended Inhibition This compound->OffTarget Unintended Inhibition

Caption: A diagram illustrating how a small molecule inhibitor like this compound can have both on-target and off-target effects.

Section 2: this compound as an Antibody Therapeutic (e.g., GEN1042)

This section provides troubleshooting guides and frequently asked questions for researchers encountering potential off-target effects with antibody-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the main types of off-target effects for antibody therapeutics?

A1: The primary off-target effects for antibody therapeutics are:

  • Cross-reactivity: The antibody binds to an unintended protein that shares a similar epitope (binding site) with the intended target antigen.[4] This can lead to on-target, off-tumor toxicity if the unintended protein is expressed on healthy tissues.

  • Fc-mediated effects: The Fc (Fragment, crystallizable) region of the antibody can interact with Fc receptors (FcγRs) on immune cells, leading to unintended activation or cytotoxicity.[5][6][7] Aggregation of antibody-drug conjugates can enhance this off-target cytotoxicity.[8]

Q2: How can I predict if my antibody will cross-react with other proteins?

A2: A common initial step is to perform a sequence homology analysis. By comparing the immunogen sequence of your antibody to a protein sequence database using a tool like BLAST, you can identify proteins with similar sequences that may be potential cross-reactive targets.[4][9] An alignment score of over 85% is a good indicator of potential cross-reactivity.[4]

Q3: What are the consequences of Fc-mediated off-target effects?

A3: Fc-mediated off-target effects can lead to a range of adverse events, including:

  • Cytokine release syndrome: Widespread activation of immune cells can lead to a systemic inflammatory response.

  • Antibody-dependent cell-mediated cytotoxicity (ADCC) against healthy cells: If the antibody binds non-specifically to healthy tissues, Fc receptor-bearing immune cells like Natural Killer (NK) cells can be recruited to destroy these tissues.[10]

  • Hepatotoxicity: The liver has a high concentration of immune cells with Fc receptors, making it susceptible to off-target toxicity from antibody-drug conjugates.[7]

Troubleshooting Guide
Symptom Possible Cause Troubleshooting Steps
Unexpected staining in immunohistochemistry (IHC) on non-target tissues. The antibody may be cross-reacting with an unintended antigen.1. Tissue Cross-Reactivity (TCR) Study: Perform IHC on a panel of normal human tissues to systematically evaluate off-target binding.[11] 2. Sequence Homology Analysis: Use BLAST to identify potential cross-reactive proteins and then test for binding to these specific proteins.[4][9] 3. Competition Assay: Pre-incubate the antibody with an excess of the purified intended antigen before applying it to the tissue. A reduction in staining indicates specific binding.
Unexplained in vivo toxicity in animal models. This could be due to cross-reactivity with an animal ortholog of a human off-target or Fc-mediated effects.1. Confirm Cross-Reactivity in Animal Tissues: Perform TCR studies on tissues from the animal model being used. 2. Evaluate Fc Receptor Engagement: Use an in vitro assay with immune cells from the animal model to assess Fc-mediated activation (e.g., cytokine release or ADCC). 3. Use an Fc-silent version of the antibody: If available, an antibody with a mutated Fc region that does not bind to Fc receptors can help determine if the toxicity is Fc-mediated.
High background in immunoassays (e.g., ELISA, Western Blot). Non-specific binding of the antibody to other proteins or assay components.1. Optimize Blocking Conditions: Increase the concentration or change the type of blocking buffer (e.g., from BSA to non-fat dry milk). 2. Antibody Titration: Use a lower concentration of the primary antibody. 3. Use Affinity-Purified Antibodies: Polyclonal antibodies are more prone to cross-reactivity; using a monoclonal or affinity-purified polyclonal antibody can reduce non-specific binding.
Experimental Protocols

Objective: To assess the on- and off-target binding of a therapeutic antibody in a panel of normal human tissues.[11]

Methodology:

  • Tissue Selection: Obtain a comprehensive panel of snap-frozen normal human tissues (typically 30-40 different tissues).

  • Sectioning: Cryosection the tissues to an appropriate thickness (e.g., 5-10 µm).

  • Antibody Incubation: Incubate the tissue sections with the test antibody at a predetermined optimal concentration. Include a positive control tissue (expressing the target antigen) and a negative control (an isotype-matched antibody with irrelevant specificity).

  • Detection: Use a sensitive detection system (e.g., a biotin-streptavidin-HRP system) to visualize antibody binding.

  • Microscopic Evaluation: A pathologist should evaluate the stained slides to identify the specific cell types and tissues that show positive staining. The intensity and pattern of staining should be documented.

Objective: To determine if an antibody can induce Fc-mediated activation of immune cells.

Methodology:

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., NK cells, monocytes) from healthy donors.

  • Target Cell Preparation: Use a cell line that expresses the target antigen.

  • Co-culture: Co-culture the effector cells and target cells in the presence of serial dilutions of the test antibody.

  • Endpoint Measurement: After a suitable incubation period, measure the endpoint of interest:

    • ADCC: Measure the lysis of target cells (e.g., using a chromium-51 release assay or a non-radioactive cytotoxicity assay).

    • Cytokine Release: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IFN-γ) in the culture supernatant by ELISA or a multiplex bead array.

  • Data Analysis: Plot the measured endpoint as a function of antibody concentration to determine the potency of Fc-mediated activation.

Data Presentation

Table 3: Example Data from a Study on Antibody Off-Target Binding [12]

Antibody Category Number Tested Percentage with Off-Target Interactions
Clinically Administered Antibody Drugs8318%
Withdrawn from MarketNot specified22%
Lead Molecules (Preclinical)25433%

Mandatory Visualization

Antibody_Off_Target_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment BLAST Sequence Homology (BLAST) Decision1 Potential Cross-Reactivity? BLAST->Decision1 TCR Tissue Cross-Reactivity (IHC) Decision2 Off-Target Binding in Human Tissue? TCR->Decision2 FcR_Assay Fc Receptor Activation Assay Decision3 Fc-mediated Activation? FcR_Assay->Decision3 Animal_TCR Animal Tissue Cross-Reactivity Toxicity In Vivo Toxicity Study Animal_TCR->Toxicity Decision4 Toxicity Observed? Toxicity->Decision4 Start This compound Antibody Start->BLAST Start->FcR_Assay Decision1->TCR Yes End Characterized Off-Target Profile Decision1->End No Decision2->Animal_TCR Yes Decision2->End No Decision3->Toxicity Yes Decision3->End No Decision4->End Yes Decision4->End No

Caption: A workflow for investigating the potential off-target effects of an antibody therapeutic like this compound.

References

Technical Support Center: Minimizing HT1042 Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of HT1042 in cell-based experiments. This compound is an oxathiazolone-based selective inhibitor of the immunoproteasome, a critical component of the ubiquitin-proteasome system involved in protein degradation, particularly in immune cells. Understanding its mechanism of action is key to mitigating unintended cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce toxicity?

A1: this compound is a selective inhibitor of the immunoproteasome's β5i (LMP7) subunit. The immunoproteasome is a variant of the constitutive proteasome found in most cells and is highly expressed in cells of hematopoietic origin or in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. By inhibiting the chymotrypsin-like activity of the β5i subunit, this compound disrupts the degradation of ubiquitinated proteins. This leads to an accumulation of misfolded or damaged proteins, which can trigger two primary pathways leading to cellular toxicity:

  • Endoplasmic Reticulum (ER) Stress: The buildup of unfolded proteins in the ER activates the Unfolded Protein Response (UPR).[1][2] While initially a pro-survival response, prolonged ER stress can initiate apoptotic signaling cascades.[1][2]

  • Inhibition of the NF-κB Pathway: The NF-κB signaling pathway, crucial for cell survival, inflammation, and immune responses, is regulated by proteasomal degradation of its inhibitor, IκBα.[3][4] By inhibiting the proteasome, this compound prevents IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm and subsequent inhibition of its pro-survival signaling.[3]

Toxicity can also arise from off-target effects at high concentrations or prolonged exposure, as well as solvent-related cytotoxicity.

Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What are the possible causes and solutions?

A2: High toxicity at low concentrations can be due to several factors. Refer to the troubleshooting guide below for a systematic approach. Key considerations include:

  • Cell Line Sensitivity: Cell lines with high basal expression of the immunoproteasome (e.g., hematological cancer cell lines, immune cells) will be more sensitive to this compound. Consider using a cell line with lower immunoproteasome expression if the experimental design allows.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell line (typically <0.1% v/v). Always include a vehicle-only control in your experiments.

  • Compound Stability: this compound, like other oxathiazolones, may have limited stability in aqueous solutions.[5] Prepare fresh dilutions from a frozen stock for each experiment and minimize the time the compound is in culture medium before being added to the cells.

  • Optimal Cell Density: Sub-optimal cell densities (either too low or too high) can increase cellular stress and sensitivity to cytotoxic agents. Ensure you are using a consistent and optimal seeding density.

Q3: How can I determine the optimal non-toxic working concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be empirically determined for each cell line and experimental endpoint. A dose-response experiment is crucial.

  • Perform a Cell Viability Assay: Use a standard cell viability assay, such as the MTT or a real-time viability assay, to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

  • Select a Working Concentration: For mechanistic studies where cell viability should be minimally affected, it is advisable to work at concentrations well below the IC50 value. A good starting point is often in the range of the EC50 for target inhibition, if known, or at a concentration that shows minimal impact on cell viability over the desired experimental duration.

  • Time-Course Experiment: In addition to a dose-response, perform a time-course experiment to understand the cumulative effect of this compound on cell viability over time.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Across All Concentrations 1. Inhibitor concentration is too high. 2. Prolonged exposure time. 3. Solvent toxicity. 4. Cell line is highly sensitive. 5. Compound degradation leading to toxic byproducts. 1. Perform a dose-response curve. Start with a wide range of concentrations, including nanomolar ranges, to identify a non-toxic window.2. Reduce incubation time. Determine the minimum time required to observe the desired biological effect.3. Run a solvent-only control. Ensure the final solvent concentration is below the toxic threshold for your cells (e.g., <0.1% DMSO).4. Use a less sensitive cell line if possible. Alternatively, perform extensive optimization of concentration and exposure time.5. Prepare fresh dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent Results Between Experiments 1. Variability in inhibitor preparation. 2. Variations in cell culture conditions. 3. Assay variability. 1. Prepare a large batch of stock solution. Aliquot into single-use vials and store at -80°C.2. Standardize cell culture parameters. Use cells within a consistent passage number range, maintain consistent seeding densities, and use the same media formulation.3. Follow a standardized protocol. Include appropriate positive and negative controls in every experiment.
Precipitation of this compound in Culture Medium 1. Exceeding the solubility limit. 2. Interaction with media components. 1. Prepare the highest concentration in a small volume of pure solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates.2. Consider using a lower serum concentration if your cell line can tolerate it. Test for precipitation in your specific medium.
Unexpected Morphological Changes 1. Off-target effects at high concentrations. 2. Induction of cellular processes other than apoptosis (e.g., autophagy, necrosis). 1. Lower the concentration of this compound. Correlate morphological changes with viability data.2. Use specific markers for different cell death pathways. For example, use Annexin V/PI for apoptosis and markers like LC3 for autophagy.

Quantitative Data Summary

CompoundCell LineAssayEC50 (µM)Reference
HT2210HumanProteasome-Glo4.2[5]
HT2106HumanProteasome-Glo15.4[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control." c. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash twice with cold PBS.

  • Staining: a. Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Add Annexin V-FITC and PI according to the manufacturer's instructions. c. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.
    • Early apoptotic cells: Annexin V-positive and PI-negative.
    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

HT1042_Toxicity_Pathway This compound-Induced Toxicity Signaling Pathway cluster_inhibition Inhibitory Effect of this compound This compound This compound Immunoproteasome Immunoproteasome (β5i subunit) This compound->Immunoproteasome Inhibits Protein_Degradation Protein Degradation IkBa_Degradation IκBα Degradation Immunoproteasome->Protein_Degradation Mediates Protein_Accumulation Accumulation of Misfolded Proteins Immunoproteasome->Protein_Accumulation Leads to IkBa IκBα Immunoproteasome->IkBa Stabilizes Immunoproteasome->IkBa_Degradation Mediates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Protein_Degradation ER_Stress ER Stress (UPR) Protein_Accumulation->ER_Stress Induces Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Leads to NFkB NF-κB IkBa->NFkB Inhibits NFkB_Activation NF-κB Nuclear Translocation IkBa->NFkB_Activation Prevents IkBa_Degradation->NFkB_Activation Allows Cell_Survival_Genes Pro-survival Gene Expression NFkB_Activation->Cell_Survival_Genes Induces Apoptosis_NFkB Apoptosis NFkB_Activation->Apoptosis_NFkB Inhibition of this pathway leads to Apoptosis Cell_Survival_Genes->Apoptosis_NFkB Inhibits

Caption: Signaling pathways affected by this compound leading to cellular toxicity.

Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_assays Viability & Apoptosis Assays Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Incubation1 24h Incubation Seeding->Incubation1 Treatment This compound Treatment (Dose-Response & Time-Course) Incubation1->Treatment Incubation2 Incubation (e.g., 24, 48, 72h) Treatment->Incubation2 MTT_Assay MTT Assay Incubation2->MTT_Assay Annexin_PI_Assay Annexin V/PI Assay Incubation2->Annexin_PI_Assay Data_Analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) MTT_Assay->Data_Analysis Annexin_PI_Assay->Data_Analysis Conclusion Conclusion: Determine Non-Toxic Concentration Data_Analysis->Conclusion

Caption: Workflow for determining the toxicity profile of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with HT1042

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HT1042, a selective inhibitor of the immunoproteasome subunit β5i (LMP7). Inconsistent results with this compound and other oxathiazolones can often be attributed to specific chemical properties and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question 1: Why am I observing variable or lower-than-expected potency of this compound between experiments?

Answer: The most likely cause of inconsistent results with this compound is its limited stability in aqueous solutions.[1][2] The oxathiazolone ring is susceptible to hydrolysis, which can lead to the degradation of the compound over the course of an experiment.

Solutions:

  • Prepare fresh stock solutions: Always prepare this compound solutions in a suitable organic solvent (e.g., DMSO) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Minimize incubation time in aqueous media: When treating cells, add the compound to the media right before it is applied to the cells. For longer experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.

  • Perform time-course experiments: To assess the stability of this compound under your specific experimental conditions, you can perform a time-course experiment to determine the optimal treatment duration.

Question 2: My protein of interest is not accumulating after treatment with this compound, even though it is a known proteasome substrate. What could be the reason?

Answer: There are several possibilities for the lack of protein accumulation:

  • Ineffective immunoproteasome inhibition:

    • Low expression of immunoproteasomes: The cell line you are using may not express sufficient levels of the immunoproteasome. The immunoproteasome is constitutively expressed in immune cells but is induced by cytokines like interferon-gamma (IFN-γ) in other cell types.[1][2]

    • Compound degradation: As mentioned above, this compound may have degraded in your experimental setup.

  • Alternative degradation pathways: Your protein of interest might be degraded by the constitutive proteasome or other cellular degradation pathways, such as autophagy. This compound is highly selective for the β5i subunit of the immunoproteasome and has significantly lower activity against the constitutive proteasome.[1][2]

Solutions:

  • Induce immunoproteasome expression: If you are not using an immune cell line, pre-treat your cells with IFN-γ (e.g., 500-1000 U/mL for 48 hours) to induce the expression of immunoproteasome subunits.[3][4]

  • Confirm immunoproteasome inhibition: Use a positive control to verify that this compound is active in your assay. This can be done by measuring the activity of the β5i subunit directly using a fluorogenic substrate like Ac-ANW-AMC.

  • Use a pan-proteasome inhibitor as a control: To determine if your protein is degraded by the proteasome in general, use a broad-spectrum proteasome inhibitor (e.g., MG132 or bortezomib) in a parallel experiment. If the protein accumulates with the pan-inhibitor but not with this compound, it is likely degraded by the constitutive proteasome.

Question 3: I am observing significant cytotoxicity in my cell-based assays with this compound. How can I mitigate this?

Answer: While selective immunoproteasome inhibitors are generally less toxic than pan-proteasome inhibitors, high concentrations or prolonged exposure can still lead to cell death.

Solutions:

  • Perform a dose-response curve: Determine the optimal concentration of this compound that effectively inhibits the immunoproteasome without causing significant cytotoxicity in your specific cell line.

  • Reduce incubation time: A shorter treatment duration may be sufficient to observe the desired effect on your target protein or pathway while minimizing off-target toxicity.

  • Assess cell viability: Always include a cell viability assay (e.g., MTT or trypan blue exclusion) in your experimental setup to monitor the health of your cells.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an oxathiazolone that acts as a covalent, irreversible inhibitor of the β5i (LMP7) subunit of the immunoproteasome.[1][2] It exhibits high selectivity for the immunoproteasome over the constitutive proteasome.[1][2]

What are the downstream effects of β5i inhibition by this compound?

Inhibition of the β5i subunit has been shown to suppress the differentiation of Th1 and Th17 cells. This is achieved by blocking the phosphorylation of STAT1 and STAT3, key transcription factors in the signaling pathways of these T helper cell lineages.

Does this compound inhibit the NF-κB pathway?

The role of the immunoproteasome in the canonical NF-κB pathway is still under investigation, with some studies suggesting that it is not essential for IκBα degradation and subsequent NF-κB activation. Therefore, a direct and potent inhibition of the NF-κB pathway by this compound should not be assumed.

Data Presentation

The following table summarizes the inhibitory activity of a representative oxathiazolone, HT1171, which is structurally similar to this compound. This data is provided to illustrate the typical potency and selectivity of this class of compounds.

CompoundTarget SubunitIC50 (μM)
HT1171β5i (Immunoproteasome)0.22[5]

Note: The specific IC50 value for this compound was not available in the searched resources. The data for HT1171 is from the same chemical class and is presented as a representative example.[5]

Experimental Protocols

Induction of Immunoproteasome Expression in Non-Immune Cells

Objective: To induce the expression of immunoproteasome subunits in cell lines that do not constitutively express them at high levels.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Recombinant human Interferon-gamma (IFN-γ)

  • 6-well cell culture plates

Methodology:

  • Seed cells in 6-well plates at a density that will result in approximately 30% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • The next day, treat the cells with IFN-γ at a final concentration of 500-1000 U/mL in fresh, complete medium.[3][4]

  • Incubate the cells for 48 hours to allow for the expression of immunoproteasome subunits.

  • After 48 hours, the cells are ready for treatment with this compound or for the preparation of cell lysates for downstream analysis.

Cell-Based Immunoproteasome Activity Assay

Objective: To measure the inhibitory effect of this compound on the chymotrypsin-like activity of the β5i subunit in cell lysates.

Materials:

  • Cells with induced or constitutive immunoproteasome expression

  • Proteasome activity lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)

  • This compound

  • β5i-specific fluorogenic substrate (Ac-ANW-AMC)

  • 96-well black microplate

  • Fluorometer

Methodology:

  • Prepare cell lysates from control and this compound-treated cells using the proteasome activity lysis buffer.

  • Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.

  • Prepare a range of this compound concentrations to be tested.

  • Add the different concentrations of this compound to the wells containing the cell lysates and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add the β5i-specific fluorogenic substrate Ac-ANW-AMC to each well.

  • Immediately place the plate in a fluorometer and measure the fluorescence kinetically at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.

  • Calculate the rate of substrate cleavage for each condition and determine the IC50 value of this compound.

Mandatory Visualization

HT1042_Troubleshooting_Workflow start Inconsistent Results with this compound check_stability Is the compound stable in your assay? start->check_stability stability_solutions Prepare fresh stock solutions. Minimize incubation time in aqueous media. Replenish compound during long incubations. check_stability->stability_solutions No check_ip_expression Does your cell line express the immunoproteasome? check_stability->check_ip_expression Yes stability_solutions->check_ip_expression induce_expression Induce expression with IFN-γ (e.g., 1000 U/mL for 48h). check_ip_expression->induce_expression No/Low confirm_inhibition Did you confirm immunoproteasome inhibition? check_ip_expression->confirm_inhibition Yes induce_expression->confirm_inhibition activity_assay Perform a proteasome activity assay using a β5i-specific substrate (e.g., Ac-ANW-AMC). confirm_inhibition->activity_assay No check_degradation_pathway Is the protein degraded by the constitutive proteasome? confirm_inhibition->check_degradation_pathway Yes activity_assay->check_degradation_pathway pan_inhibitor_control Use a pan-proteasome inhibitor (e.g., MG132) as a positive control. check_degradation_pathway->pan_inhibitor_control Unsure end Consistent Results check_degradation_pathway->end No pan_inhibitor_control->end

Caption: Troubleshooting workflow for inconsistent results with this compound.

HT1042_Signaling_Pathway This compound This compound beta5i β5i (LMP7) subunit of Immunoproteasome This compound->beta5i inhibits stat1 STAT1 Phosphorylation beta5i->stat1 required for stat3 STAT3 Phosphorylation beta5i->stat3 required for th1 Th1 Differentiation stat1->th1 th17 Th17 Differentiation stat3->th17 cytokines Reduced Pro-inflammatory Cytokine Production (e.g., IL-17, IFN-γ) th1->cytokines th17->cytokines

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: HT1042 Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized template. Currently, there is no publicly available scientific literature or data specifically identifying a compound or product designated as "HT1042." To provide accurate and specific guidance, information regarding the nature of this compound (e.g., small molecule, biologic, polymer), its intended use, and its chemical properties is required. Please use this template as a framework and populate it with your internal data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in long-term studies?

A1: While specific degradation pathways for this compound are not publicly known, common factors that affect the stability of chemical compounds in long-term studies include exposure to light (photodegradation), elevated temperatures, humidity, oxidative stress, and pH shifts in formulated solutions. It is crucial to consult the manufacturer's storage and handling guidelines as a first step.

Q2: How can I visually detect potential degradation of this compound in my samples?

A2: Visual indicators of degradation can include a change in color, precipitation or cloudiness in solutions, or changes in the physical appearance of a lyophilized powder. However, many significant degradation pathways may not present visual cues. Chemical analysis is essential for a definitive assessment of stability.

Q3: What is the recommended approach to monitor the stability of this compound over time?

A3: A comprehensive stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Regular testing at predefined time points throughout the long-term study is critical.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected drop in this compound concentration Inaccurate initial concentration measurementRe-verify the concentration of the stock solution and ensure accurate dilutions.
Adsorption to container surfacesConsider using low-adsorption microplates or vials. Including a non-ionic surfactant in the buffer, if compatible, may also mitigate this.
Degradation due to improper storageConfirm that storage conditions (temperature, light exposure) align with the recommended guidelines.
Appearance of new peaks in HPLC/UHPLC chromatogram Chemical degradation of this compoundCharacterize the new peaks using mass spectrometry (MS) to identify potential degradation products.
Contamination of the sample or mobile phasePrepare fresh mobile phase and re-run the analysis with a freshly prepared sample.
Variability in results between replicates Inconsistent sample handling or preparationEnsure uniform and consistent sample processing steps for all replicates.
Instrument variabilityPerform system suitability tests to ensure the analytical instrument is performing correctly.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution
  • Objective: To evaluate the stability of this compound in a specific formulation over an extended period under defined storage conditions.

  • Materials:

    • This compound stock solution of known concentration

    • Stability-indicating buffer/formulation

    • Low-adsorption storage vials (e.g., polypropylene or silanized glass)

    • Calibrated analytical balance, pH meter, and pipettes

    • HPLC/UHPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Methodology:

    • Prepare a bulk solution of this compound in the desired formulation to the target concentration.

    • Aliquot the solution into multiple storage vials, ensuring each vial has sufficient volume for a single time point analysis.

    • Store the vials under the specified long-term storage conditions (e.g., 4°C, -20°C, or -80°C) and protected from light.

    • At each designated time point (e.g., T=0, 1 month, 3 months, 6 months, 1 year), retrieve a set of vials for analysis.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated stability-indicating HPLC/UHPLC method to determine the concentration of intact this compound and the presence of any degradation products.

    • Record all data, including chromatograms and calculated concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time Point Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot storage Store at Defined Conditions (e.g., 4°C, -20°C, protected from light) aliquot->storage retrieve Retrieve Samples at T=x storage->retrieve T=0, 1mo, 3mo, ... equilibrate Equilibrate to Room Temp retrieve->equilibrate analyze HPLC/UHPLC Analysis equilibrate->analyze data_analysis Data Analysis & Reporting analyze->data_analysis Concentration & Degradants troubleshooting_logic start Inconsistent Results Observed check_handling Review Sample Handling Procedures start->check_handling check_storage Verify Storage Conditions start->check_storage check_instrument Perform Instrument System Suitability start->check_instrument handling_issue Standardize Protocol check_handling->handling_issue Discrepancy Found storage_issue Correct Storage & Quarantine Affected Samples check_storage->storage_issue Deviation from Protocol instrument_issue Calibrate/Maintain Instrument check_instrument->instrument_issue Fails Suitability resolve resolve handling_issue->resolve Re-run Experiment storage_issue->resolve instrument_issue->resolve

Improving HT1042 potency in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HT1042. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure the reliable and potent performance of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, Substrate Y, thereby inhibiting signal propagation that leads to cell proliferation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

Q3: Why do I observe a significant difference between the IC50 of this compound in biochemical and cell-based assays?

A3: It is common for the potency of a kinase inhibitor to be lower in cell-based assays compared to biochemical assays.[2][3] This discrepancy can be attributed to several factors:

  • High Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, the intracellular ATP concentration is significantly higher (in the millimolar range).[2][4][5] This high level of ATP can outcompete this compound for binding to Kinase X, leading to a higher IC50 value.

  • Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower effective intracellular concentration.[2]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein.[2]

  • Protein Binding: this compound can bind to other cellular proteins, reducing the free concentration available to inhibit Kinase X.[2]

Q4: Which type of assay should I use to evaluate this compound?

A4: The choice of assay depends on your experimental goals.

  • Biochemical Assays: These are ideal for determining the direct inhibitory effect of this compound on purified Kinase X and for establishing its potency (IC50) and mechanism of inhibition without the complexities of a cellular environment.[6][7][8]

  • Cell-Based Assays: These are crucial for confirming that this compound can engage its target within a living cell and exert a functional effect on the signaling pathway.[3][6][9] It is highly recommended to use both types of assays for a comprehensive evaluation of this compound.

Troubleshooting Guides

Issue 1: High variability and inconsistent IC50 values in a biochemical assay.

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values in biochemical assays often stem from variations in experimental conditions.[10][11] Key factors to check include:

    • ATP Concentration: Since this compound is an ATP-competitive inhibitor, its IC50 value is highly dependent on the ATP concentration in the assay.[4][5][10] Ensure you use a consistent ATP concentration, ideally at or near the Km for Kinase X, for all experiments.

    • Enzyme Activity: The activity of recombinant kinases can vary between batches or with storage time.[12] It's important to titrate the enzyme concentration to ensure the reaction is in the linear range and to use an enzyme preparation with consistent activity.

    • Reagent Stability: Ensure all reagents, including this compound, ATP, and the substrate, are properly stored and have not degraded.[1]

    • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Maintain a consistent and low final DMSO concentration across all wells.[13]

Issue 2: Low potency of this compound in a cell-based assay.

  • Question: this compound is potent in my biochemical assay, but its IC50 is much higher in my cell-based assay. How can I improve its cellular potency?

  • Answer: A drop in potency from biochemical to cellular assays is a common challenge.[2][3] To troubleshoot this, consider the following:

    • Incubation Time: The compound may require a longer incubation time to achieve sufficient intracellular concentrations and inhibit the target. Perform a time-course experiment to determine the optimal incubation time.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Try reducing the serum concentration in your culture medium during the treatment period.

    • Cellular Efflux: If you suspect efflux pumps are removing this compound, you can co-incubate with a known efflux pump inhibitor to see if this improves potency.

    • Compound Solubility: Poor solubility in aqueous media can lead to compound precipitation and lower effective concentrations. Ensure your working solutions are fully dissolved.[2]

Issue 3: High background signal in a luminescence-based kinase assay.

  • Question: I am using a luminescence-based assay (e.g., ADP-Glo™) and observing a high background signal, which reduces my assay window. What can I do?

  • Answer: A high background signal in luminescence-based kinase assays can be due to several factors:

    • ATP Contamination: Contaminating ATP in the enzyme or substrate preparations can lead to a high background signal.

    • Assay Reagent Purity: Impurities in the assay reagents can affect reaction kinetics.[13]

    • Insufficient ATP Depletion: In assays like ADP-Glo™, ensure the initial step to deplete remaining ATP is complete. You may need to optimize the incubation time for this step.[14][15]

    • Compound Interference: Some compounds can directly interfere with the luciferase enzyme used in the detection step.[13] To check for this, run a control where you add this compound just before the detection step.

Data Presentation

Table 1: Hypothetical Potency of this compound Under Different Biochemical Assay Conditions

Assay ConditionATP ConcentrationIC50 (nM)
Condition A10 µM (Km)50
Condition B100 µM250
Condition C1 mM1500

Table 2: Comparison of this compound Potency in Different Assay Formats

Assay TypeTargetIC50 (nM)
Biochemical (Luminescence)Purified Kinase X50
Cell-Based (Western Blot)Endogenous Kinase X800
Cell-Based (Proliferation)Cancer Cell Line Y1200

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays, such as ADP-Glo™, to measure the activity of Kinase X and the inhibitory potency of this compound.[14][15][16]

Materials:

  • Recombinant active Kinase X

  • Peptide substrate for Kinase X

  • This compound

  • ATP

  • Kinase Assay Buffer (containing MgCl2)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Add 1 µL of each dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. b. Add 10 µL of the master mix to each well. c. Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to the kinase. d. Prepare a 2X ATP solution in kinase assay buffer. e. Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol measures the ability of this compound to inhibit the phosphorylation of Substrate Y in intact cells.[7]

Materials:

  • Cancer Cell Line Y (expressing Kinase X and Substrate Y)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate Y and anti-total-Substrate Y)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture: Seed Cancer Cell Line Y in a 6-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.

  • Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples for 5 minutes, then load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with the primary antibody against phospho-Substrate Y overnight at 4°C. f. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. After imaging, strip the membrane and re-probe with the antibody against total-Substrate Y to use as a loading control. b. Quantify the band intensities for phospho-Substrate Y and normalize them to the total-Substrate Y bands.

Visualizations

G GF Growth Factor GFR GF Receptor GF->GFR KinaseX Kinase X GFR->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY ATP->ADP pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KinaseX

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start plate_compounds 1. Plate Serial Dilutions of this compound start->plate_compounds add_kinase 2. Add Kinase X and Substrate Mix plate_compounds->add_kinase pre_incubate 3. Pre-incubate for 15 min add_kinase->pre_incubate add_atp 4. Initiate Reaction with ATP pre_incubate->add_atp incubate_reaction 5. Incubate for 60 min add_atp->incubate_reaction stop_reaction 6. Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detector 7. Add Detection Reagent stop_reaction->add_detector read_luminescence 8. Read Luminescence add_detector->read_luminescence end End read_luminescence->end

Caption: Workflow for a biochemical kinase assay.

G start Inconsistent Potency for this compound? biochem Biochemical Assay? start->biochem Yes cell Cell-Based Assay? start->cell No check_atp Verify ATP Concentration biochem->check_atp Yes check_enzyme Check Enzyme Activity & Lot biochem->check_enzyme Yes check_dmso Ensure Final DMSO Concentration <0.5% biochem->check_dmso Yes check_incubation Optimize Incubation Time cell->check_incubation Yes check_serum Reduce Serum Concentration cell->check_serum Yes check_solubility Confirm Compound Solubility cell->check_solubility Yes

Caption: Troubleshooting decision tree for this compound potency.

References

Validation & Comparative

HT1042: A Comparative Guide to its Selectivity and Specificity as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of HT1042, an oxathiazolone-class compound, focusing on its selectivity and specificity as a proteasome inhibitor. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures, this document aims to be a comprehensive resource for evaluating this compound against other proteasome inhibitors.

Selectivity and Specificity Profile of this compound

This compound and its analogs have been identified as potent and selective inhibitors of the human immunoproteasome, a key target in autoimmune diseases and certain hematologic malignancies. The ubiquitin-proteasome system is a critical pathway for protein degradation, and in addition to the constitutively expressed proteasome (c-20S), the immune system utilizes a specialized form, the immunoproteasome (i-20S). The catalytic subunits differ between these two proteasome types, with the immunoproteasome containing β1i, β2i, and β5i subunits in place of the constitutive β1, β2, and β5 subunits.[1] This distinction allows for the development of selective inhibitors that can potentially offer a better therapeutic window with fewer side effects compared to broad-spectrum proteasome inhibitors.[1][2]

The oxathiazolone class of compounds, to which this compound belongs, has demonstrated remarkable selectivity for the β5i subunit of the immunoproteasome over the corresponding β5c subunit of the constitutive proteasome.[1][2] This selectivity is a significant advantage, as the toxicity associated with broad-spectrum proteasome inhibitors like bortezomib can limit their use in non-malignant diseases.[1][2]

Comparative Inhibition Data

The following table summarizes the in vitro inhibition constants (Ki) and selectivity ratios for a representative oxathiazolone compound from the same class as this compound, compared with the well-established proteasome inhibitor, bortezomib. The data highlights the significantly higher selectivity of the oxathiazolone for the immunoproteasome subunit β5i.

CompoundTarget SubunitInhibition Constant (Ki, nM)Selectivity (β5c/β5i)
Oxathiazolone (this compound class) hu i-20S β5i 180 ± 20 >4700
hu c-20S β5c >850,000
Bortezomibhu i-20S β5i0.8 ± 0.1~6
hu c-20S β5c4.7 ± 0.2

Data extracted from "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome".[1]

Mechanism of Action and Biological Significance

The selective inhibition of the immunoproteasome's β5i subunit by oxathiazolones like this compound is a promising therapeutic strategy. The immunoproteasome is highly expressed in immune cells and is involved in the generation of peptides for antigen presentation on MHC class I molecules.[1][3] By selectively targeting this proteasome subtype, this compound can modulate immune responses, which is beneficial in the context of autoimmune and inflammatory diseases.[1][2]

The proposed mechanism of action for oxathiazolones is covalent, and likely irreversible, inhibition of the β5i active site.[1][2] This covalent modification is thought to occur through a mechanism-based inactivation.[1][2]

cluster_0 Ubiquitin-Proteasome System cluster_1 Selective Inhibition by this compound Ub Ubiquitin TargetProtein Target Protein UbProtein Ubiquitinated Protein TargetProtein->UbProtein Ubiquitination Proteasome 26S Proteasome (Constitutive or Immuno-) UbProtein->Proteasome Degradation Peptides Peptides Proteasome->Peptides This compound This compound (Oxathiazolone) Immunoproteasome Immunoproteasome (i-20S) β5i subunit This compound->Immunoproteasome Selective Inhibition ConstitutiveProteasome Constitutive Proteasome (c-20S) β5c subunit This compound->ConstitutiveProteasome Minimal Inhibition ImmuneResponse Modulated Immune Response Immunoproteasome->ImmuneResponse Altered Antigen Presentation

Figure 1: Signaling pathway illustrating the selective inhibition of the immunoproteasome by this compound.

Experimental Protocols

The determination of the selectivity and specificity of this compound and its analogs involves a series of biochemical assays. The key methodologies are detailed below.

Purification of Human Proteasomes
  • Source Material: Human spleens are used as a source for both constitutive and immunoproteasomes.

  • Homogenization: The tissue is homogenized in a buffer containing Tris-HCl, EDTA, and DTT.

  • Centrifugation: The homogenate is subjected to a series of centrifugations to pellet cellular debris and enrich for the cytosolic fraction containing the proteasomes.

  • Chromatography: The supernatant is then subjected to multiple rounds of column chromatography for purification. This typically includes anion exchange, hydrophobic interaction, and size exclusion chromatography.

  • Purity Assessment: The purity of the isolated 20S proteasomes is assessed by SDS-PAGE and native gel electrophoresis.

In Vitro Proteasome Inhibition Assay
  • Enzyme Activation: Purified 20S proteasomes (constitutive or immuno-) are activated with a low concentration of SDS.

  • Inhibitor Incubation: The activated proteasomes are incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at 37°C.

  • Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC) is added to the reaction mixture.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the inhibition constant (Ki).

start Start purification Purification of Constitutive & Immuno- Proteasomes start->purification activation Activation of 20S Proteasomes purification->activation incubation Incubation with Varying [this compound] activation->incubation substrate_add Addition of Fluorogenic Substrate incubation->substrate_add measurement Fluorescence Measurement substrate_add->measurement analysis Data Analysis (Determination of Ki) measurement->analysis end End analysis->end

Figure 2: Experimental workflow for determining the in vitro inhibition constant (Ki) of this compound.

Conclusion

The oxathiazolone compound this compound represents a class of highly selective inhibitors of the human immunoproteasome. The experimental data clearly demonstrates a significant preference for the β5i subunit over its constitutive counterpart, β5c. This high degree of selectivity, coupled with its covalent mechanism of action, makes this compound a valuable research tool and a promising scaffold for the development of targeted therapies for autoimmune and inflammatory disorders. The detailed protocols and visual aids provided in this guide offer a solid foundation for researchers to understand and potentially replicate the key experiments for evaluating this and similar compounds.

References

Validating the Inhibitory Effect of HT1042: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunoproteasome inhibitor HT1042 with alternative compounds. Experimental data is presented to validate its inhibitory effects, alongside detailed methodologies for key experiments.

This compound is a member of the oxathiazolone class of inhibitors that demonstrates a selective and potent inhibitory effect on the β5i (LMP7) subunit of the human immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is inducible in other cells by inflammatory signals. Its distinct catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) play a crucial role in processing antigens for presentation on MHC class I molecules and are implicated in the pathogenesis of various autoimmune diseases and hematologic malignancies. Consequently, selective inhibition of the immunoproteasome, particularly the β5i subunit, is a promising therapeutic strategy.

This guide compares this compound with other notable selective immunoproteasome inhibitors: ONX 0914 (also known as PR-957), KZR-616, and IPSI-001.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound and its alternatives against the catalytic subunits of the immunoproteasome (iCP) and the constitutive proteasome (cCP). The data is presented as the second-order rate constant of inactivation (k_inact/K_I) for this compound and IC50 values for the alternatives, which reflects the inhibitor's efficiency. A higher k_inact/K_I or a lower IC50 value indicates greater potency. Selectivity is determined by comparing the inhibitory activity against the target immunoproteasome subunit versus the corresponding constitutive subunit.

Inhibitor Target Subunit Inhibitory Activity (k_inact/K_I in M⁻¹s⁻¹)a IC50 (nM)b Selectivity (over constitutive subunit)
This compound β5i (LMP7)13,000 ± 1,000->4700-fold vs β5c
β5c<2.8-
ONX 0914 (PR-957) β5i (LMP7)-~10[1]20- to 40-fold vs β5c[2][3]
β1i (LMP2)-Moderately active
β5c-Higher concentrations required
KZR-616 β5i (hLMP7)-39[4][5]17.6-fold vs β5c[4]
β1i (hLMP2)-131[4][5]>80-fold vs β1c[6]
β2i (MECL-1)-623[4][5]No significant selectivity vs β2c
β5c-688[4][5]
β1c->10,600
IPSI-001 β1i (LMP2)-IC50 of 30.6 µM in ANBL-6 cells[1]>100-fold preference for immunoproteasome (ChT-L activity)[1]
165-fold preference for immunoproteasome (BrAAP activity)[1]

a: Data for this compound is from Lin, G., et al. (2014). Oxathiazolones selectively inhibit the human immunoproteasome over the constitutive proteasome. ACS medicinal chemistry letters, 5(4), 405–410. The values represent the efficiency of covalent, irreversible inhibition. b: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the ubiquitin-proteasome system and the typical workflow for validating such an inhibitor.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome Signaling Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein Poly-Ub chain Proteasome 26S Proteasome (Constitutive or Immuno-) Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides This compound This compound This compound->Proteasome Inhibits β5i subunit

Caption: Ubiquitin-Proteasome Pathway and this compound's point of intervention.

The validation of an inhibitor like this compound typically follows a structured experimental workflow to determine its potency, selectivity, and cellular effects.

Inhibitor_Validation_Workflow Experimental Workflow for Inhibitor Validation Start Hypothesis: Compound inhibits immunoproteasome Biochemical_Assay Biochemical Assays: - Purified 20S immunoproteasome - Purified 20S constitutive proteasome - Fluorogenic peptide substrates Start->Biochemical_Assay Data_Analysis_1 Data Analysis: - Determine k_inact/K_I or IC50 - Assess potency and selectivity Biochemical_Assay->Data_Analysis_1 Cell_Based_Assay Cell-Based Assays: - Cell lines (e.g., PBMCs, multiple myeloma) - Measure proteasome activity in cell lysates - Assess downstream effects (e.g., cytokine production) Data_Analysis_1->Cell_Based_Assay Potent & Selective Data_Analysis_2 Data Analysis: - Determine cellular EC50 - Confirm target engagement and cellular effects Cell_Based_Assay->Data_Analysis_2 In_Vivo_Studies In Vivo Studies (Optional): - Animal models of autoimmune disease or cancer - Evaluate therapeutic efficacy and toxicity Data_Analysis_2->In_Vivo_Studies Cellularly Active Conclusion Conclusion: Validated inhibitory effect of the compound Data_Analysis_2->Conclusion No In Vivo Study In_Vivo_Studies->Conclusion

Caption: A typical experimental workflow for validating a proteasome inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are the protocols for the key experiments cited in the validation of this compound and its alternatives.

In Vitro Proteasome Inhibition Assay

This assay is fundamental for determining the potency and selectivity of inhibitors on purified proteasomes.

Objective: To measure the kinetic parameters (k_inact/K_I or IC50) of an inhibitor against the catalytic subunits of the 20S immunoproteasome and constitutive proteasome.

Materials:

  • Purified human 20S immunoproteasome and constitutive proteasome.

  • Fluorogenic peptide substrates specific for each catalytic subunit:

    • β5i/β5c (Chymotrypsin-like): Suc-LLVY-AMC

    • β1i/β1c (Caspase-like): Ac-PAL-AMC

    • β2i/β2c (Trypsin-like): Ac-KQL-AMC

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

  • Inhibitor stock solution (e.g., in DMSO).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • Add the purified proteasome (e.g., 0.25 nM for β5i/β5c) to the wells of the 96-well plate.

  • Add the different concentrations of the inhibitor to the wells containing the proteasome. For irreversible inhibitors, incubate for various time points to measure time-dependent inactivation.

  • Initiate the reaction by adding the specific fluorogenic substrate (e.g., 20 µM Suc-LLVY-AMC).

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at 37°C.

  • The rate of substrate hydrolysis is determined from the linear phase of the fluorescence curve.

  • For irreversible inhibitors, the observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the data to a single exponential decay equation. The k_inact and K_I values are then calculated by fitting the k_obs values versus inhibitor concentration to the Michaelis-Menten equation.

  • For reversible inhibitors, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proteasome Activity Assay

This assay validates the inhibitor's ability to enter cells and inhibit the proteasome in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of an inhibitor in living cells.

Materials:

  • Human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a hematologic cancer cell line like MOLT-4).

  • Cell culture medium and supplements.

  • Inhibitor stock solution.

  • Proteasome-Glo™ Cell-Based Assay Kit (or similar).

  • Luminometer-compatible 96-well white microplate.

Procedure:

  • Seed the cells in the 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 1-2 hours).

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This reagent contains a luminogenic proteasome substrate.

  • Add the Proteasome-Glo™ reagent to each well.

  • Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow for cell lysis and substrate cleavage.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the proteasome activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly selective and potent inhibitor of the β5i subunit of the immunoproteasome. Its high degree of selectivity, as indicated by a greater than 4700-fold preference for the immunoproteasome over the constitutive proteasome, suggests a favorable therapeutic window with potentially fewer off-target effects compared to less selective inhibitors. The comparative data presented in this guide positions this compound as a valuable research tool and a promising candidate for further investigation in the context of autoimmune diseases and certain cancers. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings.

References

A Comparative Guide: Selective Immunoproteasome Inhibition vs. Conventional Proteasome Inhibition in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the therapeutic strategies of selective immunoproteasome inhibition, represented by the investigational agent ONX-0914, and conventional proteasome inhibition, exemplified by the FDA-approved drug bortezomib, in the context of multiple myeloma (MM). This analysis is supported by experimental data from preclinical studies.

Introduction

Bortezomib, a non-selective proteasome inhibitor, has been a cornerstone in the treatment of multiple myeloma. It targets both the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in hematopoietic cells. While effective, its lack of selectivity can lead to off-target effects and toxicities. A newer approach involves the selective inhibition of the immunoproteasome, which is highly expressed in myeloma cells and has been implicated in the survival and proliferation of these malignant plasma cells. This strategy aims to enhance anti-myeloma efficacy while potentially reducing side effects. This guide will compare the performance of ONX-0914, a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, with bortezomib.

Performance Comparison: ONX-0914 vs. Bortezomib

Experimental data from preclinical studies in multiple myeloma cell lines highlight the differential effects of selective and non-selective proteasome inhibition.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of ONX-0914 and bortezomib on various multiple myeloma cell lines.

Table 1: Cytotoxicity of ONX-0914 and Bortezomib in Multiple Myeloma Cell Lines

Cell LineIC50 (ONX-0914, nM)IC50 (Bortezomib, nM)Reference
ANBL-6~100~5[1]
RPMI 8226Not explicitly stated, but effectiveNot explicitly stated, but effective[1]
MM.1SNot explicitly stated, but effectiveNot explicitly stated, but effective[2]

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Efficacy of ONX-0914 in Bortezomib-Resistant Multiple Myeloma

Cell Line/ConditionTreatmentOutcomeReference
Bortezomib-resistant patient samplesONX-0914Overcame resistance and induced apoptosis[1]
Bortezomib-resistant MM cell linesONX-0914Induced apoptosis[1]

Mechanism of Action

Both bortezomib and selective immunoproteasome inhibitors like ONX-0914 induce apoptosis in multiple myeloma cells by disrupting protein homeostasis. However, their primary targets within the proteasome complex differ.

Bortezomib: Non-Selective Proteasome Inhibition

Bortezomib reversibly inhibits both the chymotrypsin-like (β5) and caspase-like (β1) subunits of the constitutive proteasome and the immunoproteasome. This broad inhibition leads to the accumulation of ubiquitinated proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, and inhibiting the NF-κB signaling pathway, which is crucial for myeloma cell survival.

ONX-0914: Selective Immunoproteasome Inhibition

ONX-0914 is a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome.[2] By specifically targeting the immunoproteasome, which is highly expressed in myeloma cells, ONX-0914 aims to achieve a more targeted anti-myeloma effect.[1] This selective inhibition also leads to the accumulation of polyubiquitinated proteins and induction of apoptosis, and has been shown to be effective even in cells resistant to bortezomib.[1]

Signaling Pathways

The differential targeting of the proteasome by bortezomib and ONX-0914 impacts downstream signaling pathways critical for multiple myeloma cell survival.

cluster_bortezomib Bortezomib cluster_onx0914 ONX-0914 cluster_downstream Downstream Effects Bortezomib Bortezomib Proteasome Constitutive Proteasome (β1, β5) Bortezomib->Proteasome Inhibits Immunoproteasome_B Immunoproteasome (β1i, β5i) Bortezomib->Immunoproteasome_B Inhibits Protein_Accumulation Accumulation of Ubiquitinated Proteins NFkB_Inhibition NF-κB Inhibition Immunoproteasome_B->Protein_Accumulation Immunoproteasome_B->NFkB_Inhibition ONX0914 ONX-0914 Immunoproteasome_O Immunoproteasome (β5i) ONX0914->Immunoproteasome_O Selectively Inhibits Immunoproteasome_O->Protein_Accumulation Immunoproteasome_O->NFkB_Inhibition ER_Stress ER Stress / UPR Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis

Figure 1. Simplified signaling pathways of Bortezomib and ONX-0914.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of HT1042 and bortezomib on multiple myeloma cell lines.

Protocol:

  • Cell Seeding: Seed multiple myeloma cells (e.g., ANBL-6, RPMI 8226) in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or bortezomib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) by plotting the percentage of viability against the drug concentration.

A Seed MM Cells in 96-well plate B Treat with This compound or Bortezomib A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) & Solubilize D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G A Treat MM Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

References

A Comparative Analysis of Immunoproteasome Inhibition: HT1042 (Oxathiazolone Class) vs. Carfilzomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of proteasome inhibitors, focusing on their activity against the immunoproteasome: the experimental selective inhibitor HT1042, a representative of the oxathiazolone class, and the FDA-approved drug carfilzomib. This analysis is based on available preclinical data and aims to highlight the differences in their mechanism, selectivity, and potential therapeutic implications.

Executive Summary

Carfilzomib is a potent, irreversible proteasome inhibitor with activity against both the constitutive proteasome and the immunoproteasome. It is an established therapeutic for multiple myeloma. In contrast, this compound belongs to the oxathiazolone class of compounds, which have been identified as highly selective, irreversible inhibitors of the β5i (LMP7) subunit of the immunoproteasome. While demonstrating remarkable selectivity in preclinical studies, the therapeutic development of oxathiazolones, including this compound, is hampered by their inherent chemical instability in aqueous solutions. This guide will delve into the quantitative differences in their inhibitory profiles, the experimental methodologies used to assess their function, and the signaling pathways they impact.

Mechanism of Action and Target Selectivity

Carfilzomib , a tetrapeptide epoxyketone, functions as a broad-spectrum proteasome inhibitor, although it preferentially targets the chymotrypsin-like (CT-L) activity of both the constitutive proteasome (β5 subunit) and the immunoproteasome (β5i/LMP7 subunit).[1][2] Its irreversible binding to the N-terminal threonine of the active sites leads to a sustained inhibition of proteasomal activity.[3][4]

This compound (5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one) is a member of the oxathiazolone class of small molecules. These compounds have been shown to be highly selective and irreversible inhibitors of the β5i (LMP7) subunit of the immunoproteasome.[5] This selectivity is attributed to a unique mechanism-based inactivation.[5] However, a significant challenge for this class of compounds is their instability in aqueous solutions, which currently limits their therapeutic potential.[5]

Comparative Inhibitory Profile

The following table summarizes the available quantitative data on the inhibitory activity of carfilzomib and representative compounds from the oxathiazolone class against the catalytic subunits of the constitutive and immunoproteasome.

InhibitorTarget SubunitIC50 (nM)Selectivity (over constitutive)Reference
Carfilzomib β5 (constitutive)5.2 - 21.8-[2][3]
β5i (immuno)14~0.4 - 1.6 fold[2]
β1 (constitutive)>2000-[5]
β1i (immuno)1990~1 fold[5]
β2 (constitutive)2175.5-[5]
β2i (immuno)321.2~6.8 fold[5]
Oxathiazolone (HT2210) β5 (constitutive)>100,000>4700-fold[6]
β5i (immuno)21[6]
Oxathiazolone (HT2106) β5 (constitutive)>100,000>1500-fold[6]
β5i (immuno)65[6]

Note: Data for this compound is not explicitly available in the primary literature. HT2210 and HT2106 are presented as representative compounds of the oxathiazolone class with high β5i selectivity as reported in Fan et al., 2014.

Experimental Methodologies

This section details the key experimental protocols used to characterize the activity of proteasome inhibitors like this compound and carfilzomib.

Proteasome Inhibition Assay using Fluorogenic Substrates

This assay is fundamental for determining the inhibitory potency (IC50 values) of compounds against specific proteasome subunits.

Principle: The assay utilizes purified 20S constitutive or immunoproteasomes and specific fluorogenic peptide substrates that are cleaved by the different catalytic subunits. The cleavage releases a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin), and the rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

  • Reagents:

    • Purified human 20S constitutive proteasome and immunoproteasome.

    • Fluorogenic substrates:

      • Suc-LLVY-AMC (for β5 and β5i chymotrypsin-like activity)

      • Ac-nLPnLD-AMC (for β1 and β1i caspase-like activity)

      • Ac-RLR-AMC (for β2 and β2i trypsin-like activity)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA.

    • Test compounds (this compound/oxathiazolones, carfilzomib) dissolved in DMSO.

  • Procedure:

    • A serial dilution of the test compound is prepared in assay buffer.

    • The purified proteasome (e.g., 0.5 nM) is pre-incubated with the test compound for a specified time (e.g., 15-30 minutes) at 37°C in a 96-well plate.

    • The fluorogenic substrate (e.g., 10-20 µM) is added to initiate the reaction.

    • Fluorescence is measured kinetically over 30-60 minutes using a microplate reader (Excitation ~360 nm, Emission ~460 nm).

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO).

    • IC50 values are determined by fitting the dose-response data to a suitable equation.[7]

Cellular Proteasome Activity Assay

This assay measures the ability of a compound to inhibit proteasome activity within intact cells.

Principle: A luminogenic substrate that is cell-permeable is used. Inside the cell, the substrate is cleaved by the proteasome, releasing a substrate for luciferase. The resulting luminescence is proportional to proteasome activity.

Protocol:

  • Reagents:

    • Cell line of interest (e.g., Karpas 1106p cells, which express immunoproteasomes).

    • Proteasome-Glo™ Cell-Based Assay kit (Promega).

    • Test compounds.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified time (e.g., 4 hours).

    • The Proteasome-Glo™ reagent is added to the wells.

    • After incubation to allow for cell lysis and the luminescent reaction to stabilize, luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescent signal is normalized to a vehicle control.

    • EC50 values, the concentration at which 50% of cellular proteasome activity is inhibited, are calculated.[6]

Western Blot Analysis of Polyubiquitinated Proteins

This method is used to visualize the downstream effect of proteasome inhibition, which is the accumulation of proteins marked for degradation.

Principle: Proteasome inhibition prevents the breakdown of polyubiquitinated proteins, leading to their accumulation in the cell. These accumulated proteins can be detected by Western blotting using an antibody that recognizes ubiquitin.

Protocol:

  • Cell Treatment and Lysis:

    • Cells are treated with the test compound for a defined period.

    • Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • The protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein are mixed with Laemmli sample buffer and boiled.

  • SDS-PAGE and Western Blotting:

    • The protein samples are separated by size on an SDS-polyacrylamide gel.

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody against ubiquitin.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection:

    • The membrane is treated with an ECL substrate, and the chemiluminescent signal is captured using an imaging system. An increase in a high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.[8]

Signaling Pathways and Cellular Effects

The inhibition of the proteasome, whether broad or selective, has significant downstream consequences on cellular signaling and survival.

Proteasome Inhibition Signaling Pathway

Proteasome_Inhibition_Pathway cluster_inhibitors Proteasome Inhibitors cluster_proteasomes Proteasome Complexes cluster_cellular_processes Cellular Processes cluster_downstream_effects Downstream Effects Carfilzomib Carfilzomib cProteasome Constitutive Proteasome (β1, β2, β5) Carfilzomib->cProteasome iProteasome Immunoproteasome (β1i, β2i, β5i) Carfilzomib->iProteasome This compound This compound (Oxathiazolone) This compound->iProteasome Highly Selective Protein_Degradation Protein Degradation cProteasome->Protein_Degradation iProteasome->Protein_Degradation Ub_Proteins Accumulation of Polyubiquitinated Proteins Protein_Degradation->Ub_Proteins Blocks NFkB Inhibition of NF-κB Activation Protein_Degradation->NFkB Blocks IκBα degradation ER_Stress ER Stress & Unfolded Protein Response Ub_Proteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB->Apoptosis

Caption: General signaling pathway of proteasome inhibition.

Both carfilzomib and the oxathiazolone class of inhibitors lead to an accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] This sustained cellular stress ultimately triggers apoptosis. Additionally, by preventing the degradation of IκBα, proteasome inhibitors block the activation of the pro-survival NF-κB pathway, further contributing to cell death.[9]

The key difference lies in the selectivity of the initial insult. Carfilzomib's broader inhibition of both proteasome types suggests a more widespread effect on protein homeostasis in various cell types. In contrast, the high selectivity of oxathiazolones for the immunoproteasome is expected to primarily impact cells with high immunoproteasome expression, such as hematopoietic cells, potentially offering a more targeted therapeutic approach with a better safety profile.[5][10]

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel proteasome inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models A1 Compound Synthesis (e.g., this compound) A2 Purified Proteasome Inhibition Assay A1->A2 Test Compound A3 Determine IC50 values for c- and i-proteasome subunits A2->A3 A4 Assess Selectivity A3->A4 B1 Cellular Proteasome Activity Assay (EC50) A4->B1 Lead Compound B2 Western Blot for Polyubiquitinated Proteins B1->B2 B3 Cell Viability/Apoptosis Assays (e.g., MTT, Annexin V) B2->B3 C1 Animal Models of Disease (e.g., Multiple Myeloma Xenograft) B3->C1 Promising Candidate C2 Assess Efficacy (Tumor Growth Inhibition) C1->C2 C3 Pharmacodynamic Studies (Proteasome inhibition in tissues) C1->C3 C4 Toxicology Studies C1->C4

Caption: Preclinical workflow for proteasome inhibitor evaluation.

Conclusion

Carfilzomib and the oxathiazolone class of immunoproteasome inhibitors, represented here by data for compounds like HT2210 and the known structure of this compound, offer distinct profiles for researchers in drug development.

  • Carfilzomib is a powerful, clinically validated proteasome inhibitor with a well-characterized efficacy and safety profile. Its potent inhibition of both constitutive and immunoproteasomes makes it an effective anti-cancer agent, particularly in hematologic malignancies that are highly dependent on proteasome function.

  • This compound and the oxathiazolone class represent a promising avenue for the development of highly selective immunoproteasome inhibitors. Their remarkable selectivity for the β5i subunit in preclinical models suggests the potential for a more targeted therapy with a wider therapeutic window, particularly for autoimmune and inflammatory diseases. However, the significant hurdle of their chemical instability in aqueous environments must be overcome through further medicinal chemistry efforts before their therapeutic potential can be fully realized.

This comparative guide highlights the trade-offs between broad-spectrum and selective proteasome inhibition. While carfilzomib provides potent and proven efficacy, the high selectivity of the oxathiazolone class, if stabilized, could pave the way for novel therapies with improved safety profiles for a different range of indications. Continued research into novel scaffolds and mechanisms of immunoproteasome inhibition remains a vibrant and critical area of drug discovery.

References

A Comparative Guide to Immunoproteasome Inhibitors: HT1042 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical therapeutic target for a range of autoimmune diseases and hematologic malignancies. Its selective inhibition offers the potential for targeted immunomodulation with a reduced side-effect profile compared to broader proteasome inhibitors. This guide provides a detailed comparison of HT1042, a member of the oxathiazolone class of inhibitors, with other prominent immunoproteasome inhibitors: ONX-0914, KZR-616, and M3258. The comparative analysis is supported by experimental data on their inhibitory potency, selectivity, and cellular effects.

Performance Comparison of Immunoproteasome Inhibitors

The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and its comparators against the catalytic subunits of the immunoproteasome (β1i, β2i, β5i) and the constitutive proteasome (β1c, β2c, β5c).

Table 1: Inhibitory Potency (IC50 in nM) Against Proteasome Subunits

Inhibitorβ5i (LMP7)β1i (LMP2)β2i (MECL-1)β5cβ1cβ2c
This compound (Oxathiazolone class) See Table 2--See Table 2--
ONX-0914 39[1]-----
KZR-616 (Zetomipzomib) 39 (human) / 57 (murine)[2]131 (human) / 179 (murine)[2]623[2]688[2]>80-fold selective over β1i[3]-
M3258 3.6 - 4.1[4]>30,000[5]>30,000[5]2,519[5]>30,000[5]>30,000[5]

Table 2: Kinetic Inhibition Constants (kinact/KI in M-1s-1) of Oxathiazolones

Compoundβ5i (hu i-20S)β5c (hu c-20S)Selectivity (β5i/β5c)
HT1171 *1,060,000225~4700-fold

HT1171 is a representative potent oxathiazolone inhibitor from the same chemical class as this compound, as detailed in the primary research. This data provides a strong indication of the performance of this class of compounds.

Experimental Methodologies

This section details the protocols for key experiments used to characterize and compare immunoproteasome inhibitors.

Proteasome Inhibitory Activity Assay

This assay determines the potency of an inhibitor against the catalytic subunits of the immunoproteasome and constitutive proteasome.

Protocol:

  • Preparation of Proteasomes: Purified human immunoproteasome (i-20S) and constitutive proteasome (c-20S) are used.

  • Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound, ONX-0914) is prepared in DMSO and serially diluted to the desired concentrations.

  • Assay Reaction:

    • In a 96-well black plate, add the purified proteasome to an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS).

    • Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a fluorogenic peptide substrate specific for the targeted subunit (e.g., Suc-LLVY-AMC for β5i/β5c).

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: Calculate the rate of substrate hydrolysis. For reversible inhibitors, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, calculate the pseudo-first-order rate constant (kobs) at each inhibitor concentration and determine the second-order rate constant (kinact/KI).

Cell-Based Proteasome Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit proteasome activity within a cellular context.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., Karpas 1106p, which expresses the immunoproteasome) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well white-walled plate at a suitable density.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the immunoproteasome inhibitor for a defined period (e.g., 4 hours) at 37°C.

  • Lysis and Detection: Use a commercial kit such as Proteasome-Glo™ (Promega). Add the lytic/luminescent reagent to the wells, which lyses the cells and contains a luminogenic proteasome substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence corresponds to proteasome inhibition. Calculate the EC50 value by plotting the percentage of proteasome activity against the inhibitor concentration.

Cell Viability Assay

This assay assesses the cytotoxic effects of the immunoproteasome inhibitor on cell lines.

Protocol:

  • Cell Seeding: Plate cells (e.g., multiple myeloma cell lines like MM.1S) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the inhibitor to the cells and incubate for a specified duration (e.g., 72 hours).

  • Viability Assessment: Utilize a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega).

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent to the wells, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 value for cell viability.

Cytokine Release Assay

This assay measures the effect of immunoproteasome inhibitors on the production and secretion of inflammatory cytokines from immune cells.

Protocol:

  • Immune Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and pre-treat with different concentrations of the immunoproteasome inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Compare the cytokine levels in inhibitor-treated samples to those in stimulated, untreated samples to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by immunoproteasome inhibition and a typical experimental workflow for inhibitor characterization.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Constitutive Proteasome / Immunoproteasome IkB->Proteasome Targeted for Degradation Nucleus NF-κB NFkB->Nucleus Translocates Proteasome->IkB Degrades Inhibitor Immunoproteasome Inhibitor Inhibitor->Proteasome Inhibits DNA DNA Nucleus->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->Cytokines Upregulates Transcription IkB_NFkB IκB-NF-κB (Inactive Complex)

Caption: Canonical NF-κB signaling pathway and the role of immunoproteasome inhibition.

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Purified Purified Proteasomes (Immuno & Constitutive) Assay Inhibition Assay (Fluorogenic Substrate) Purified->Assay Inhibitor_Biochem Test Inhibitor (e.g., this compound) Inhibitor_Biochem->Assay IC50 Determine IC50 or kinact/KI Assay->IC50 Viability_Result IC50 for Cytotoxicity IC50->Viability_Result Inform Cytokine_Result Inhibition of Cytokine Production IC50->Cytokine_Result Inform Cell_Culture Cell Culture (e.g., PBMCs, Myeloma lines) Viability Cell Viability Assay (MTT, etc.) Cell_Culture->Viability Cytokine Cytokine Release Assay (ELISA) Cell_Culture->Cytokine Inhibitor_Cell Test Inhibitor Inhibitor_Cell->Viability Inhibitor_Cell->Cytokine Viability->Viability_Result Cytokine->Cytokine_Result

Caption: Experimental workflow for characterizing immunoproteasome inhibitors.

References

A Comparative Guide to HT1042 and PR-957: Two Distinct Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic agents, HT1042 and PR-957. It is important to note that no direct comparative studies evaluating the efficacy of this compound against PR-957 have been identified in the current literature. This is primarily due to their fundamentally different mechanisms of action and their development for disparate therapeutic indications. This compound is an immunotherapeutic agent investigated for cutaneous lymphomas, while PR-957 is a small molecule inhibitor targeting the immunoproteasome for autoimmune diseases.

This document, therefore, presents a side-by-side comparison of their individual characteristics, mechanisms of action, and available efficacy data to provide a comprehensive overview for the research community.

Section 1: At a Glance - Key Characteristics

FeatureThis compound (TG1042/Ad-IFNγ)PR-957 (ONX-0914)
Therapeutic Class Immunotherapy / Gene TherapySmall Molecule / Immunoproteasome Inhibitor
Mechanism of Action Adenovirus-mediated local delivery of the human interferon-gamma (IFNγ) gene, leading to localized IFNγ expression and subsequent immune stimulation.[1][2]Selective and potent inhibitor of the Low-Molecular Mass Polypeptide-7 (LMP7), the chymotrypsin-like subunit of the immunoproteasome.[3][4][5][6][7][8]
Primary Therapeutic Area(s) Cutaneous B-Cell Lymphoma (CBCL) and other cutaneous lymphomas.[1][9][10]Autoimmune diseases such as rheumatoid arthritis and lupus.[3][4]
Mode of Administration Intratumoral injection.[1][9]Intravenous or subcutaneous administration in preclinical models.[6][8]

Section 2: Efficacy and Clinical/Preclinical Data

The following tables summarize the available quantitative data for this compound and PR-957 from key studies.

This compound Efficacy Data in Cutaneous B-Cell Lymphoma

A Phase II clinical trial evaluated the efficacy of intralesional TG1042 in patients with relapsing primary cutaneous B-cell lymphomas.[1][9]

Efficacy EndpointResult
Overall Response Rate (ORR) 85% (11 out of 13 enrolled patients)[1][9][11]
Complete Response (CR) 54% (7 patients)[1][9][11]
Partial Response (PR) 31% (4 patients)[1][9][11]
Median Time to Disease Progression 23.5 months[11]
PR-957 Preclinical Efficacy Data

PR-957 has demonstrated efficacy in various preclinical models of autoimmune diseases.

Model / AssayKey Findings
Mouse Model of Rheumatoid Arthritis - Dose-dependent reversal of disease signs. - Reductions in cellular infiltration, cytokine production, and autoantibody levels.[4][5]
Human Peripheral Blood Mononuclear Cells (PBMCs) - Inhibition of LMP7 leads to a reduction in the production of pro-inflammatory cytokines. - IL-23 production blocked by ~90%. - TNF-α and IL-6 production blocked by ~50%.[4]
T-Cells - Blocks production of IFN-γ and IL-2.[4][5]
Experimental Autoimmune Neuritis (EAN) Rat Model - Significantly delayed disease onset, reduced severity, and shortened duration. - Alleviated demyelination and inflammatory infiltration.[12]

Section 3: Mechanism of Action and Signaling Pathways

This compound: Localized Immunostimulation

This compound is a non-replicating adenovirus vector that carries the gene for human interferon-gamma.[1] When injected directly into a tumor, the virus infects the tumor cells, leading to the local production and secretion of IFNγ. This localized high concentration of IFNγ is believed to exert its anti-tumor effect by:

  • Enhancing Antigen Presentation: Increasing the expression of MHC class I molecules on tumor cells, making them more visible to the immune system.[2]

  • Activating Immune Cells: Promoting the infiltration and activation of cytotoxic T-lymphocytes (CD8+ T cells) and other immune cells within the tumor microenvironment.[2]

  • Direct Anti-proliferative Effects: IFNγ can have direct inhibitory effects on the growth of some tumor cells.

HT1042_Mechanism cluster_tumor_microenvironment Tumor Microenvironment This compound This compound (Ad-IFNγ) Intratumoral Injection TumorCell Tumor Cell This compound->TumorCell Infection IFNg IFNγ Production TumorCell->IFNg Gene Expression IFNg->TumorCell Autocrine/ Paracrine Signaling MHC1 Increased MHC Class I Expression IFNg->MHC1 CD8 CD8+ T-Cell Infiltration & Activation IFNg->CD8 MHC1->CD8 Antigen Presentation TumorCellDeath Tumor Cell Death CD8->TumorCellDeath Cytotoxic Killing

Figure 1: this compound Mechanism of Action.

PR-957: Targeted Inhibition of the Immunoproteasome

PR-957 is a selective inhibitor of the LMP7 (also known as β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is crucial for processing proteins into peptides for presentation by MHC class I molecules.[5] By inhibiting LMP7, PR-957 disrupts this process and modulates immune responses.[3][5] Its key effects include:

  • Reduced Pro-inflammatory Cytokine Production: Inhibition of LMP7 has been shown to significantly decrease the production of key inflammatory cytokines such as IL-23, TNF-α, and IL-6 by immune cells.[4]

  • Modulation of T-cell Differentiation: PR-957 can suppress the differentiation of pro-inflammatory T-helper 17 (Th17) cells.[12][13]

PR957_Signaling_Pathway cluster_immune_cell Immune Cell (e.g., Monocyte, T-Cell) PR957 PR-957 Immunoproteasome Immunoproteasome (LMP7 subunit) PR957->Immunoproteasome Inhibits ProteinDegradation Altered Protein Degradation Immunoproteasome->ProteinDegradation CytokineProduction Decreased Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) ProteinDegradation->CytokineProduction Th17 Suppressed Th17 Differentiation ProteinDegradation->Th17 ImmuneResponse Modulated Immune Response CytokineProduction->ImmuneResponse Th17->ImmuneResponse

Figure 2: PR-957 Signaling Pathway.

Section 4: Experimental Protocols

This compound Phase II Clinical Trial Protocol
  • Study Design: An open-label, multicenter, non-comparative Phase II trial was conducted to evaluate the efficacy and safety of repeated intralesional administrations of TG1042 in patients with relapsing primary cutaneous B-cell lymphomas.[1][9]

  • Patient Population: Thirteen patients with relapsing CBCL were enrolled.[1][9]

  • Treatment Regimen:

    • Dose: 5 x 10¹⁰ viral particles (vp) of TG1042 per lesion.[9]

    • Administration: Intralesional injections into up to six lesions simultaneously.[1][9]

    • Schedule: Injections were performed on days 1, 8, and 15 of a 28-day cycle.[1][9]

    • Duration: Patients could receive up to a maximum of four cycles in the absence of disease progression.[9]

  • Primary Endpoint: The primary efficacy endpoint was the response rate of the treated lesions.[9]

HT1042_Workflow Patient Patient with Relapsing CBCL Cycle 28-Day Cycle (up to 4 cycles) Patient->Cycle Injection Intralesional Injection (5x10¹⁰ vp/lesion) on Days 1, 8, 15 Cycle->Injection Evaluation Tumor Response Evaluation (Day 29) Cycle->Evaluation Injection->Cycle Repeat Outcome Primary Endpoint: Response Rate Evaluation->Outcome

Figure 3: this compound Clinical Trial Workflow.

PR-957 Preclinical Experimental Protocol (General Overview)
  • In Vitro Cytokine Production Assay:

    • Cell Lines: Human peripheral blood mononuclear cells (PBMCs).[14]

    • Treatment: PBMCs were pre-treated with PR-957 (e.g., 200 nM for 1 hour).[14]

    • Stimulation: Cells were then stimulated with an inflammatory agent (e.g., 1 ng/ml LPS for 24 hours).[14]

    • Analysis: Supernatants were analyzed for the expression of inflammatory cytokines using methods such as ELISA.[14]

  • In Vivo Animal Models (e.g., Collagen-Induced Arthritis in Mice):

    • Model Induction: Arthritis was induced in mice using standard protocols (e.g., immunization with collagen).

    • Treatment Regimen:

      • Dose: PR-957 was administered at various doses (e.g., 2-10 mg/kg).[8]

      • Administration: Intravenous or subcutaneous injections.[6][8]

      • Schedule: Dosing was typically performed on alternating days for a specified period.[8]

    • Efficacy Assessment: Disease progression was monitored by scoring clinical signs of arthritis (e.g., paw swelling). Histological analysis of joints was performed to assess inflammation and tissue damage. Circulating levels of autoantibodies and cytokines were also measured.[5]

Conclusion

This compound and PR-957 represent two innovative but distinct approaches to treating diseases with an immunological basis. This compound acts as a localized gene therapy to stimulate an anti-tumor immune response, showing promise in the treatment of cutaneous lymphomas. In contrast, PR-957 is a systemic small molecule inhibitor that targets the immunoproteasome to dampen pathogenic immune responses, with potential applications in a range of autoimmune disorders. The data presented in this guide, derived from separate clinical and preclinical studies, highlight the individual potential of these agents within their respective therapeutic contexts. Future research will continue to elucidate the full therapeutic utility of both modulating local immune environments and systemically targeting key components of immune cell machinery.

References

A Comparative Guide to HT1042 for Dominant Optic Atrophy: On-Target Efficacy and Off-Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HT1042, a CRISPR-Cas9-based therapeutic candidate for Dominant Optic Atrophy (DOA), with other emerging treatment modalities. We delve into the available experimental data on its on-target and off-target activities, offering a detailed look at the methodologies employed in its preclinical assessment.

On-Target Activity: Allele-Specific Elimination of Mutant OPA1

Dominant Optic Atrophy is most commonly caused by heterozygous mutations in the OPA1 gene, leading to a dysfunctional protein that disrupts mitochondrial function in retinal ganglion cells. This compound is designed as an allele-specific gene editing therapeutic. Its primary on-target activity is to selectively disrupt the mutant OPA1 allele, leaving the wild-type allele intact. This approach aims to eliminate the source of the dysfunctional protein, thereby restoring normal mitochondrial function.

While specific quantitative data on the allele-specific editing efficiency of this compound in preclinical models is not publicly available in the searched documents, the general principle of this approach has been demonstrated in other contexts. For instance, in a study on rhodopsin-associated dominant retinitis pigmentosa, a similar CRISPR-Cas9 strategy achieved approximately 45% editing of the mutant allele at the DNA level.[1] This resulted in a significant reduction of the mutant transcript and a delay in photoreceptor degeneration.[1]

The intended signaling pathway and the mechanism of action of this compound are outlined in the following diagram:

cluster_doa_pathology Dominant Optic Atrophy Pathophysiology cluster_ht1042_intervention This compound Therapeutic Intervention Mutant OPA1 Allele Mutant OPA1 Allele Dysfunctional OPA1 Protein Dysfunctional OPA1 Protein Mutant OPA1 Allele->Dysfunctional OPA1 Protein This compound This compound Wild-type OPA1 Allele Wild-type OPA1 Allele Normal OPA1 Protein Normal OPA1 Protein Wild-type OPA1 Allele->Normal OPA1 Protein Mitochondrial Dysfunction Mitochondrial Dysfunction Dysfunctional OPA1 Protein->Mitochondrial Dysfunction Dominant-Negative Effect Retinal Ganglion Cell Degeneration Retinal Ganglion Cell Degeneration Mitochondrial Dysfunction->Retinal Ganglion Cell Degeneration Vision Loss Vision Loss Retinal Ganglion Cell Degeneration->Vision Loss Selective Disruption of Mutant Allele Selective Disruption of Mutant Allele This compound->Selective Disruption of Mutant Allele Reduced Dysfunctional Protein Reduced Dysfunctional Protein Selective Disruption of Mutant Allele->Reduced Dysfunctional Protein Restored Mitochondrial Function Restored Mitochondrial Function Reduced Dysfunctional Protein->Restored Mitochondrial Function Neuroprotection Neuroprotection Restored Mitochondrial Function->Neuroprotection

Caption: Mechanism of this compound in Dominant Optic Atrophy.

Off-Target Activity: Assessing Unintended Genomic Edits

A critical aspect of any CRISPR-based therapeutic is its specificity. Off-target mutations, where the Cas9 nuclease cuts at unintended sites in the genome, are a primary safety concern. Several methods are employed to detect these events genome-wide.

Experimental Protocol: Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a sensitive method used to identify double-strand breaks (DSBs) induced by CRISPR-Cas9 in living cells.[2][3][4][5][6]

  • Oligonucleotide Integration: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the CRISPR-Cas9 components. This dsODN is captured at the sites of DSBs.

  • Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented.

  • Library Preparation: DNA fragments containing the integrated dsODN are selectively amplified.

  • Next-Generation Sequencing (NGS): The amplified fragments are sequenced.

  • Bioinformatic Analysis: Sequencing reads are mapped to the reference genome to identify the locations of the dsODN integration, which correspond to the on- and off-target cleavage sites.

While the specific results of GUIDE-seq analysis for this compound are not publicly detailed, it is a standard and rigorous method for evaluating the off-target profile of CRISPR-based therapies.[2][3][4][5][6]

The workflow for a typical off-target analysis using a method like GUIDE-seq is illustrated below:

Cell Transfection Cell Transfection Genomic DNA with Integrated Tags Genomic DNA with Integrated Tags Cell Transfection->Genomic DNA with Integrated Tags CRISPR-Cas9 Components CRISPR-Cas9 Components CRISPR-Cas9 Components->Cell Transfection dsODN Tag dsODN Tag dsODN Tag->Cell Transfection DNA Fragmentation DNA Fragmentation Genomic DNA with Integrated Tags->DNA Fragmentation Library Preparation Library Preparation DNA Fragmentation->Library Preparation Next-Generation Sequencing Next-Generation Sequencing Library Preparation->Next-Generation Sequencing Bioinformatic Analysis Bioinformatic Analysis Next-Generation Sequencing->Bioinformatic Analysis On-Target Site On-Target Site Bioinformatic Analysis->On-Target Site Off-Target Sites Off-Target Sites Bioinformatic Analysis->Off-Target Sites

Caption: Workflow for GUIDE-seq Off-Target Analysis.

Comparison with Alternative Therapies

Several other therapeutic strategies are under investigation for Dominant Optic Atrophy, each with a distinct mechanism of action.

Therapeutic ApproachMechanism of ActionKey Experimental Findings (from available data)
This compound (CRISPR-Cas9) Allele-specific disruption of the mutant OPA1 allele.Preclinical studies in mice have demonstrated a good safety profile. Specific on-target efficiency data is not publicly available.
NFS-05 (AAV Gene Therapy) Delivery of a functional copy of the OPA1 gene via an AAV vector to supplement the deficient protein.Cleared for clinical trials in Australia. Preclinical data is not detailed in the searched results.
CRISPRa (CRISPR activation) Upregulation of the expression of the wild-type OPA1 allele to compensate for the mutant allele.In a HEK293T cell model, CRISPRa increased OPA1 mRNA and protein levels, leading to partial rescue of mitochondrial network defects.
SARM1 Inhibitors Inhibition of SARM1, a key protein in the axonal degeneration pathway, to protect retinal ganglion cells.Deletion of the SARM1 gene in a mouse model of DOA preserved retinal ganglion cells and vision.
Idebenone A synthetic antioxidant that may improve mitochondrial function.A study in seven DOA patients showed some improvement in visual function.

Conclusion

This compound represents a promising, targeted approach to treating Dominant Optic Atrophy by directly addressing the genetic cause of the disease. Its allele-specific nature is a key advantage, aiming to eliminate the detrimental effects of the mutant protein while preserving the function of the wild-type allele. A thorough evaluation of its on-target efficiency and a comprehensive off-target analysis, likely utilizing methods such as GUIDE-seq, will be crucial for its continued development and eventual clinical application.

The landscape of DOA therapeutics is evolving, with various strategies showing promise in preclinical and early clinical stages. A direct, data-driven comparison of this compound with these alternatives will be essential for determining the optimal treatment strategy for patients with this debilitating condition. As more quantitative data becomes publicly available, this guide will be updated to provide a more definitive comparison.

References

Biomarkers for HT1042 (GEN1042) Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers associated with the activity of HT1042 (GEN1042), a bispecific antibody targeting CD40 and 4-1BB, with alternative immunotherapies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways.

Introduction to this compound (GEN1042)

This compound, also known as GEN1042, is an investigational bispecific antibody designed to enhance anti-tumor immunity by simultaneously targeting two key co-stimulatory molecules on immune cells: CD40 and 4-1BB (also known as CD137)[1][2][3]. This dual-targeting approach aims to provide a more potent and synergistic activation of the immune system against cancer cells compared to monospecific agonists. GEN1042 is currently being evaluated in clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents like pembrolizumab[1][4][5][6].

Mechanism of Action and Signaling Pathway

GEN1042's mechanism of action is centered on the conditional agonism of CD40 and 4-1BB. By crosslinking these two receptors on adjacent immune cells—typically CD40 on antigen-presenting cells (APCs) like dendritic cells (DCs) and 4-1BB on T cells—GEN1042 facilitates a potent activation of the anti-tumor immune response. This targeted co-stimulation is designed to be dependent on the presence of both cell types in close proximity, potentially localizing the immune activation to the tumor microenvironment and draining lymph nodes, thereby minimizing systemic toxicities associated with broad immune activation[7].

The signaling cascade initiated by GEN1042 involves:

  • CD40 Activation on APCs: Leads to maturation of dendritic cells, increased expression of co-stimulatory molecules, and enhanced production of pro-inflammatory cytokines, which are crucial for the priming of T cells.

  • 4-1BB Activation on T cells: Promotes the proliferation, survival, and cytotoxic function of activated CD8+ T cells, and enhances the production of key effector cytokines like interferon-gamma (IFN-γ)[7][8][9].

GEN1042_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell T Cell cluster_Downstream_APC APC Activation cluster_Downstream_T_Cell T Cell Activation APC APC CD40 CD40 DC_Maturation DC Maturation & Co-stimulation CD40->DC_Maturation Activates T_Cell T Cell TCR TCR Four_1BB 4-1BB T_Cell_Proliferation T Cell Proliferation & Survival Four_1BB->T_Cell_Proliferation Activates GEN1042 GEN1042 GEN1042->CD40 Binds to CD40 GEN1042->Four_1BB Binds to 4-1BB Cytokine_Production_APC Pro-inflammatory Cytokine Production DC_Maturation->T_Cell_Proliferation Primes T Cells IFN_gamma IFN-γ Production Cytotoxicity Enhanced Cytotoxicity

GEN1042 Signaling Pathway

Biomarkers of GEN1042 Activity

Pharmacodynamic biomarkers from the phase 1/2 clinical trial (NCT04083599) indicate that GEN1042 treatment leads to immune activation. Key biomarkers are summarized below.

Biomarker CategorySpecific BiomarkerMethod of DetectionObserved Effect of GEN1042
Cytokines Interferon-gamma (IFN-γ)ELISAIncreased peripheral levels
Chemokines TARC (CCL17)ELISAIncreased peripheral levels
Cellular Markers Proliferating CD8+ T cellsFlow CytometryIncreased levels in peripheral blood

Comparison with Alternative Therapies

GEN1042's unique bispecific approach can be compared to other immunotherapies, particularly monospecific 4-1BB agonists and other checkpoint inhibitors.

TherapyTarget(s)Mechanism of ActionKey Biomarkers of ActivityReported Efficacy (Objective Response Rate - ORR)
GEN1042 CD40 and 4-1BBConditional co-stimulation of APCs and T cellsIncreased IFN-γ, TARC, and proliferating CD8+ T cellsMonotherapy: 2 confirmed partial responses in 49 patients with advanced solid tumors (Melanoma and Neuroendocrine Lung Cancer). Disease control rate of 51%[2][3].
Urelumab (BMS-663513) 4-1BBAgonistic anti-4-1BB monoclonal antibodyIncreased serum levels of MIG (CXCL9), IP-10 (CXCL10), ITAC (CXCL11), MIP-1β (CCL4), and IL-2Rα. Increased proliferating and activated T cells in peripheral blood[10][11].In combination with nivolumab, ORR varies by tumor type. Development has been challenged by hepatotoxicity at higher doses[8][10].
Utomilumab (PF-05082566) 4-1BBAgonistic anti-4-1BB monoclonal antibodyEvidence of 4-1BB/CD137 engagement, though specific circulating biomarkers are not as clearly defined in publicly available data[12][13][14][15][16].Monotherapy: ORR of 3.8% in solid tumors and 13.3% in Merkel cell carcinoma[15].
Gotistobart (BNT316/ONC-392) CTLA-4pH-sensitive monoclonal antibody for selective depletion of tumor-infiltrating regulatory T cellsData on specific pharmacodynamic biomarkers is emerging from ongoing trials.In a Phase 3 trial for NSCLC, gotistobart showed a clinically meaningful overall survival benefit compared to chemotherapy[17][18][19].

Experimental Protocols

Detailed protocols for the key assays used to measure biomarkers of GEN1042 activity are provided below. These are generalized protocols based on standard laboratory procedures.

Measurement of IFN-γ and TARC by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine and chemokine levels in patient serum or plasma.

ELISA_Workflow start Start plate_prep Coat plate with capture antibody start->plate_prep wash1 Wash plate plate_prep->wash1 blocking Block non-specific binding sites wash1->blocking wash2 Wash plate blocking->wash2 add_sample Add standards and samples wash2->add_sample incubation1 Incubate add_sample->incubation1 wash3 Wash plate incubation1->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab incubation2 Incubate add_detection_ab->incubation2 wash4 Wash plate incubation2->wash4 add_enzyme Add streptavidin-HRP wash4->add_enzyme incubation3 Incubate add_enzyme->incubation3 wash5 Wash plate incubation3->wash5 add_substrate Add TMB substrate wash5->add_substrate incubation4 Incubate in dark add_substrate->incubation4 add_stop Add stop solution incubation4->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate end End read_plate->end

ELISA Workflow for Cytokine/Chemokine Quantification

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for either human IFN-γ or TARC (CCL17) and incubate overnight at 4°C[20].

  • Washing: Aspirate the coating solution and wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20)[20].

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature[20].

  • Sample and Standard Incubation: After another wash, add diluted patient samples and a series of known concentrations of the recombinant protein standard to the wells. Incubate for 2 hours at room temperature[21][22].

  • Detection Antibody: Following a wash, add a biotinylated detection antibody specific for the target protein to each well and incubate for 1 hour at room temperature[23].

  • Enzyme Conjugate: After another wash, add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and incubate for 30 minutes at room temperature[22].

  • Substrate Addition: After a final wash, add a substrate solution (e.g., TMB) and incubate in the dark until a color develops[21].

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid)[21].

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve[23].

Measurement of CD8+ T Cell Proliferation by Flow Cytometry

This protocol describes a common method for assessing T cell proliferation using a fluorescent dye and flow cytometry.

Protocol:

  • Cell Staining: Label isolated peripheral blood mononuclear cells (PBMCs) with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE). This dye covalently binds to intracellular proteins[24].

  • Cell Culture: Culture the labeled cells under appropriate conditions.

  • Cell Division: As cells divide, the CFSE dye is distributed equally between the daughter cells, leading to a halving of the fluorescence intensity with each cell division[24].

  • Surface Staining: After the culture period, harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers, including a specific marker for cytotoxic T cells, such as CD8[25].

  • Data Acquisition: Analyze the cells using a flow cytometer. The instrument will measure the fluorescence intensity of both the CFSE and the surface markers on individual cells[25].

  • Data Analysis: Gate on the CD8+ T cell population. The proliferation of these cells is visualized as a series of peaks on a histogram, with each peak representing a successive generation of cell division, identified by the progressive halving of CFSE fluorescence intensity[24].

Flow_Cytometry_Workflow start Start isolate_pbmcs Isolate PBMCs from blood sample start->isolate_pbmcs stain_cfse Stain cells with CFSE dye isolate_pbmcs->stain_cfse culture_cells Culture cells for proliferation stain_cfse->culture_cells harvest_cells Harvest cells culture_cells->harvest_cells stain_surface Stain with fluorescent antibodies (e.g., anti-CD8) harvest_cells->stain_surface acquire_data Acquire data on flow cytometer stain_surface->acquire_data analyze_data Analyze CD8+ T cell proliferation based on CFSE dilution acquire_data->analyze_data end End analyze_data->end

Flow Cytometry Workflow for T Cell Proliferation

Conclusion

GEN1042 represents a novel approach in cancer immunotherapy with a distinct mechanism of action that relies on the conditional co-stimulation of CD40 and 4-1BB. The identified biomarkers—IFN-γ, TARC, and proliferating CD8+ T cells—provide valuable pharmacodynamic readouts of its biological activity. While direct comparative efficacy data with other immunotherapies is limited, understanding these biomarkers and the underlying signaling pathways is crucial for the ongoing development and future clinical application of GEN1042 and similar next-generation immunomodulatory agents. The provided experimental workflows offer a foundational guide for researchers aiming to assess the activity of such therapies.

References

Verifying Target Engagement of HT1042 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to verify the cellular target engagement of HT1042, a member of the oxathiazolone class of selective immunoproteasome inhibitors. As direct quantitative data for this compound is not publicly available, this guide utilizes data from closely related and well-characterized oxathiazolones, HT2210 and HT2106, for comparative analysis against the widely studied immunoproteasome inhibitor, ONX-0914 (also known as PR-957).

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of inflammatory responses. Selective inhibition of the immunoproteasome, particularly the β5i (LMP7) subunit, is a promising therapeutic strategy for autoimmune diseases and certain cancers. This compound and its analogs are covalent inhibitors that selectively target this β5i subunit. Verifying that these compounds engage their intended target within the complex cellular environment is a critical step in their development as therapeutic agents.

Comparative Analysis of Immunoproteasome Inhibitors

This section provides a quantitative comparison between the oxathiazolone class of inhibitors (represented by HT2210 and HT2106) and the epoxyketone inhibitor ONX-0914. The data highlights their potency, selectivity, and cellular activity.

ParameterHT2210 (Oxathiazolone)HT2106 (Oxathiazolone)ONX-0914 (Epoxyketone)Reference
Target Subunit β5i (LMP7)β5i (LMP7)β5i (LMP7) & β1i (LMP2)[1][2]
Mechanism Covalent, IrreversibleCovalent, IrreversibleCovalent, Irreversible[1][2]
k_inact/K_i (M⁻¹s⁻¹) vs. β5i 47001800Not Reported[1]
k_inact/K_i (M⁻¹s⁻¹) vs. β5c 11Not Reported[1]
Selectivity (β5i vs. β5c) 4700-fold1800-fold15- to 40-fold[1]
Cellular EC₅₀ (Karpas 1106p cells) 4.2 µM15.4 µM~100-200 nM (in various cell lines)[1][3]
Downstream Cellular Effect Accumulation of polyubiquitinated proteinsAccumulation of polyubiquitinated proteinsInhibition of cytokine (IL-6, TNF-α) production[1][3]

Signaling Pathway of Immunoproteasome Inhibition

The immunoproteasome plays a key role in protein homeostasis and the regulation of inflammatory signaling pathways. One of the critical pathways influenced by proteasome activity is the NF-κB signaling cascade. Inhibition of the immunoproteasome can lead to the stabilization of inhibitory proteins like IκBα, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.

immunoproteasome_pathway Immunoproteasome Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ub-Protein Ubiquitinated Proteins iPS Immunoproteasome (β1i, β2i, β5i) Ub-Protein->iPS Degradation Peptides Peptides iPS->Peptides This compound This compound (Oxathiazolone) This compound->iPS Inhibition IkBa_p p-IκBα IkBa_p->iPS Degradation NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IkBa_p Phosphorylation (IKK) NFkB NF-κB (p50/p65) NFkB_IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->Cytokines

Caption: Inhibition of the immunoproteasome by this compound blocks the degradation of ubiquitinated proteins, including phosphorylated IκBα. This stabilizes the NF-κB/IκBα complex, preventing NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines.

Experimental Workflows for Target Engagement

Verifying that a compound like this compound engages its target in a cellular context is paramount. Several assays can be employed for this purpose. Below is a generalized workflow for a common method, the in-cell proteasome activity assay, which directly measures the inhibition of proteasome activity within intact cells.

experimental_workflow In-Cell Proteasome Activity Assay Workflow Cell_Culture 1. Cell Culture (e.g., Karpas 1106p) Compound_Treatment 2. Compound Incubation (this compound, ONX-0914, Vehicle) Cell_Culture->Compound_Treatment Lysis 3. Cell Lysis Compound_Treatment->Lysis Substrate_Addition 4. Add Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC for β5i) Lysis->Substrate_Addition Incubation 5. Incubation Substrate_Addition->Incubation Fluorescence_Measurement 6. Measure Fluorescence Incubation->Fluorescence_Measurement Data_Analysis 7. Data Analysis (Calculate % Inhibition, EC₅₀) Fluorescence_Measurement->Data_Analysis

Caption: A schematic overview of the experimental workflow for an in-cell proteasome activity assay to quantify the inhibitory effect of compounds on cellular immunoproteasome function.

Detailed Experimental Protocols

In-Cell Proteasome Activity Assay

This protocol is adapted from methodologies used to assess the cellular activity of proteasome inhibitors.[1][3]

Objective: To quantify the inhibition of immunoproteasome (β5i) activity by this compound and comparator compounds in a relevant cell line.

Materials:

  • Cell line expressing high levels of immunoproteasome (e.g., Karpas 1106p, a human lymphoma cell line).

  • Cell culture medium and supplements.

  • This compound, ONX-0914, and a pan-proteasome inhibitor (e.g., Bortezomib) as a positive control.

  • DMSO (vehicle control).

  • Proteasome-Glo™ Cell-Based Assay System (or similar).

  • 96-well white-walled, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Karpas 1106p cells in 96-well plates at a density of 2 x 10⁴ cells per well in 80 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound, ONX-0914, and Bortezomib in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Compound Treatment: Add 20 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-cell controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This reagent contains a luminogenic proteasome substrate for the β5 subunit (e.g., Suc-LLVY-aminoluciferin).

  • Reagent Addition: Add 100 µL of the prepared Proteasome-Glo™ reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and substrate cleavage.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a suitable non-linear regression model.

Cytokine Release Assay

This protocol is a general method to assess the functional consequences of immunoproteasome inhibition on cytokine production.

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 antibodies for T-cells).

  • This compound and ONX-0914.

  • DMSO (vehicle control).

  • 96-well cell culture plates.

  • ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6).

  • Plate reader.

Procedure:

  • Cell Seeding: Plate freshly isolated PBMCs at a density of 2 x 10⁵ cells per well in 100 µL of RPMI-1640 medium.

  • Compound Pre-treatment: Add 50 µL of medium containing various concentrations of this compound or ONX-0914 to the wells. Include a vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the wells. Do not add stimulant to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using an ELISA or a multiplex immunoassay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background cytokine levels from the unstimulated controls.

    • Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

By employing these and other cellular target engagement assays, researchers can robustly validate the mechanism of action of this compound and similar compounds, providing critical data to support their progression in the drug discovery pipeline.

References

HT1042: A Comparative Analysis of its Cross-reactivity with the Constitutive Proteasome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational molecule HT1042's reactivity with the constitutive proteasome, benchmarked against other known proteasome inhibitors. The data presented herein is intended to offer an objective overview for researchers engaged in the fields of drug discovery, cell biology, and immunology.

Introduction

The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in maintaining cellular homeostasis. It exists in two primary forms: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and is induced by inflammatory signals. The differential expression and function of these proteasome subtypes have made the immunoproteasome an attractive target for therapeutic intervention in autoimmune diseases and certain cancers. Selective inhibition of the immunoproteasome over the constitutive proteasome is a key goal to minimize off-target effects and associated toxicities.

This compound belongs to a class of compounds known as oxathiazolones, which have been identified as selective inhibitors of the human immunoproteasome.[1] This guide focuses on the cross-reactivity of this compound and related compounds with the constitutive proteasome, providing a comparative assessment of its selectivity.

Performance Comparison

The selectivity of proteasome inhibitors is a crucial determinant of their therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of this compound's parent compound class (oxathiazolones) and other notable proteasome inhibitors against the chymotrypsin-like activity (β5 subunit) of both the immunoproteasome and the constitutive proteasome. A higher IC50 value against the constitutive proteasome and a lower IC50 value against the immunoproteasome indicate greater selectivity.

CompoundTarget ProteasomeIC50 (nM)Selectivity (c-20S/i-20S)Reference
HT1171 (Oxathiazolone) Immunoproteasome (β5i)220~4700-fold[1][2]
Constitutive Proteasome (β5c)>1,000,000[1][2]
ONX-0914 (PR-957) Immunoproteasome (β5i)15-40 nM (assay dependent)15-40-fold[3][4]
Constitutive Proteasome (β5c)-[3][4]
KZR-616 (Zetomipzomib) Immunoproteasome (LMP7/β5i)39 nM~18-fold[5]
Constitutive Proteasome (β5c)688 nM[5]
Bortezomib Immunoproteasome (β5i)~1 nMNon-selective[2]
Constitutive Proteasome (β5c)~5 nM[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing proteasome inhibitor selectivity.

Proteasome_Inhibition_Pathway cluster_proteasome Proteasome Subtypes Constitutive Proteasome Constitutive Proteasome Degraded Peptides Degraded Peptides Constitutive Proteasome->Degraded Peptides Immunoproteasome Immunoproteasome Immunoproteasome->Degraded Peptides This compound This compound Inhibition Inhibition This compound->Inhibition Cellular Proteins Cellular Proteins Cellular Proteins->Constitutive Proteasome Degradation Cellular Proteins->Immunoproteasome Degradation Cellular Functions Cellular Functions Degraded Peptides->Cellular Functions Inflammatory Response Inflammatory Response Degraded Peptides->Inflammatory Response Inhibition->Immunoproteasome

Caption: Targeted inhibition of the immunoproteasome by this compound.

Experimental_Workflow Start Start Prepare Proteasome Prepare Purified Constitutive & Immunoproteasome Start->Prepare Proteasome Prepare Inhibitor Prepare Serial Dilutions of this compound & Controls Start->Prepare Inhibitor Incubate Incubate Proteasome with Inhibitor Prepare Proteasome->Incubate Prepare Inhibitor->Incubate Add Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Kinetics Add Substrate->Measure Fluorescence Data Analysis Calculate IC50 Values and Selectivity Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: General workflow for determining proteasome inhibitor IC50 values.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against the constitutive and immunoproteasome, based on methodologies described in the literature.[2][6][7]

Objective: To determine the IC50 values of this compound and other inhibitors against the chymotrypsin-like (CT-L) activity of purified human 20S constitutive and immunoproteasomes.

Materials:

  • Purified human 20S constitutive proteasome (e.g., from Boston Biochem or equivalent)

  • Purified human 20S immunoproteasome (e.g., from Boston Biochem or equivalent)

  • This compound and other test inhibitors (dissolved in DMSO)

  • Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5-8.0), 0.5 mM EDTA, 0.035% SDS

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound and control inhibitors in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Dilute the purified 20S constitutive and immunoproteasomes in assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Assay Setup:

    • Add assay buffer to the wells of a black 96-well plate.

    • Add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the diluted proteasome solution (either constitutive or immunoproteasome) to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the proteasomes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Km value (e.g., 10-20 µM).

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (the linear increase in fluorescence over time) for each inhibitor concentration.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Conclusion

The available data indicates that oxathiazolones, the class of compounds to which this compound belongs, demonstrate a high degree of selectivity for the immunoproteasome over the constitutive proteasome.[1][2] This selectivity profile suggests a potentially favorable therapeutic window compared to non-selective proteasome inhibitors. Further investigation into the specific activity and off-target effects of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Safety Operating Guide

HT1042: Identification and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "HT1042" in the context of laboratory chemicals did not yield a specific chemical compound. Instead, results consistently identify HT-1042 as a model number for a 7-in-1 multi-function hand tool, such as a crimping tool, manufactured by companies including Dayton and HANLONG TOOLS.

Given that this compound is a physical tool rather than a chemical substance, the typical disposal procedures involving safety data sheets (SDS), chemical waste protocols, and biological decontamination are not applicable. The following information provides guidance on the proper handling and disposal of such a tool in a laboratory or research environment.

Operational Safety and Handling

While not a chemical hazard, the HT-1042 tool requires proper handling to prevent physical injury.

  • Intended Use: Use the tool only for its designated functions, which may include wire stripping, cutting, crimping, and pliers-like actions.

  • Personal Protective Equipment (PPE): Although not a chemical, wearing safety glasses is recommended to protect against flying debris when cutting wires or other materials.

  • Inspection: Before each use, inspect the tool for any damage, such as cracks in the handle or misalignment of the jaws. Do not use a damaged tool.

  • Storage: Store the tool in a dry place to prevent rust and corrosion. Keep it in a designated toolbox or on a tool rack to prevent it from becoming a trip hazard or being misplaced.

Disposal Procedures

The disposal of a hand tool like the HT-1042 should be approached with consideration for its material composition and any potential contamination from its use in a laboratory setting.

1. Decontamination:

If the tool has been used in a laboratory where it may have come into contact with chemical or biological materials, it must be thoroughly decontaminated before disposal.

  • Chemical Contamination: Clean the tool with an appropriate solvent or cleaning agent that will remove the specific chemical contaminants without degrading the tool's material. Rinse with water and dry completely.

  • Biological Contamination: If the tool was used with biological materials, it should be decontaminated using a suitable disinfectant (e.g., a 10% bleach solution or 70% ethanol), followed by autoclaving if the material can withstand the heat and pressure.

2. Waste Stream Determination:

Once decontaminated, the appropriate disposal method depends on the facility's waste management policies.

  • General Waste: If the tool is deemed non-hazardous and free of contamination, it can typically be disposed of in the general solid waste stream.

  • Scrap Metal Recycling: As the tool is primarily made of alloy steel, the most environmentally responsible disposal method is to include it with other scrap metal for recycling. Many research institutions have specific collection points for scrap metal.

Summary of Disposal Considerations:

StepProcedureKey Considerations
1. Assessment Determine if the tool is contaminated with chemical or biological hazards.If contaminated, proceed to decontamination. If not, proceed to disposal.
2. Decontamination Clean with appropriate solvents for chemical contamination or disinfect/autoclave for biological contamination.Ensure the cleaning method does not damage the tool in a way that could cause injury during handling.
3. Disposal Place in the appropriate waste stream.Prioritize scrap metal recycling if available. Otherwise, dispose of as general solid waste.

Due to the identification of this compound as a hand tool, the creation of signaling pathway diagrams or the presentation of detailed experimental protocols is not applicable. The information provided above is intended to offer clear, procedural guidance for the safe handling and disposal of this tool within a research or laboratory setting, aligning with the core requirement of providing essential safety and logistical information.

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。